o-Chlorophenyl diphenyl phosphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2861. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
115-85-5 |
|---|---|
Molecular Formula |
C18H14ClO4P |
Molecular Weight |
360.7 g/mol |
IUPAC Name |
(2-chlorophenyl) diphenyl phosphate |
InChI |
InChI=1S/C18H14ClO4P/c19-17-13-7-8-14-18(17)23-24(20,21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-14H |
InChI Key |
NMPAICLYKOKXAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3Cl |
Other CAS No. |
115-85-5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of o-Chlorophenyl diphenyl phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of o-Chlorophenyl diphenyl phosphate, a significant organophosphate compound. This document details a plausible synthetic route, outlines comprehensive characterization methodologies, and presents key data in a structured format for ease of reference and comparison.
Introduction
This compound is an aryl phosphate ester with potential applications in various fields, including medicinal chemistry and materials science. Its structural features, comprising a chlorinated phenyl group and two unsubstituted phenyl groups attached to a phosphate core, impart unique physicochemical properties that are of interest for the development of novel bioactive molecules and functional materials. This guide serves as a technical resource for researchers engaged in the synthesis and evaluation of this and related compounds.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the reaction of diphenyl phosphorochloridate with o-chlorophenol. This method offers a direct and high-yielding route to the desired product. An alternative, though potentially less selective, approach involves the sequential reaction of phosphorus oxychloride with phenol and then o-chlorophenol.
Recommended Synthetic Protocol
A recommended laboratory-scale synthesis is outlined below, based on established methodologies for the preparation of analogous triaryl phosphates.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Diphenyl phosphorochloridate | 268.65 | 10 | 2.69 g |
| o-Chlorophenol | 128.56 | 11 | 1.41 g |
| Triethylamine | 101.19 | 12 | 1.68 mL |
| Dichloromethane (anhydrous) | - | - | 50 mL |
Experimental Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add o-chlorophenol (1.41 g, 11 mmol) and anhydrous dichloromethane (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.68 mL, 12 mmol) to the stirred solution.
-
In a separate flask, dissolve diphenyl phosphorochloridate (2.69 g, 10 mmol) in anhydrous dichloromethane (20 mL).
-
Add the diphenyl phosphorochloridate solution dropwise to the o-chlorophenol solution at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Expected Yield: 85-95%
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.
Physical Properties
| Property | Value |
| Molecular Formula | C18H14ClO4P[1] |
| Molecular Weight | 360.73 g/mol [1] |
| Appearance | Colorless to pale yellow oil or solid |
| Melting Point | Not available in searched literature |
| Boiling Point | Not available in searched literature |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related compounds.
Table 3.2.1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.45 - 7.20 | m | 14H | Aromatic protons (phenyl and o-chlorophenyl) |
Table 3.2.2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 150.5 (d) | C-O (P-O-C, phenyl) |
| 147.0 (d) | C-O (P-O-C, o-chlorophenyl) |
| 130.5 | Aromatic CH |
| 129.8 | Aromatic CH |
| 127.5 | C-Cl (o-chlorophenyl) |
| 125.8 | Aromatic CH |
| 121.0 (d) | Aromatic CH |
| 120.5 (d) | Aromatic CH |
Note: (d) indicates a doublet due to phosphorus-carbon coupling.
Table 3.2.3: Predicted ³¹P NMR Spectral Data (CDCl₃, 162 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| -10 to -15 | P=O |
Table 3.2.4: Predicted FT-IR Spectral Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| 3060 - 3040 | Aromatic C-H stretch |
| 1590, 1490, 1450 | Aromatic C=C stretch |
| 1300 - 1250 | P=O stretch |
| 1200 - 1100 | P-O-C (aryl) stretch |
| 1050 - 950 | P-O-Ph stretch |
| 770 - 730 | C-Cl stretch |
| 750 - 690 | Aromatic C-H out-of-plane bend |
Table 3.2.5: Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 360/362 | [M]⁺, [M+2]⁺ (presence of Chlorine) |
| 251 | [(C6H5O)2PO2]⁺ |
| 170 | [(C6H5O)PO2H]⁺ |
| 128/130 | [ClC6H4O]⁺ |
| 94 | [C6H5OH]⁺ |
| 77 | [C6H5]⁺ |
Experimental and Logical Workflow Diagrams
To visually represent the processes described, the following diagrams have been generated using Graphviz.
Caption: Synthesis workflow for this compound.
Caption: Logical workflow for the characterization of this compound.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization. The presented data, while partially predictive due to limited specific literature, is based on sound chemical principles and data from closely related analogues. This document is intended to be a valuable resource for researchers, enabling the reliable preparation and characterization of this compound for further investigation in drug development and other scientific disciplines.
References
An In-depth Technical Guide to the Physicochemical Properties of o-Chlorophenyl Diphenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Chlorophenyl diphenyl phosphate, a member of the organophosphate ester chemical class, is utilized in various industrial applications. A thorough understanding of its physicochemical properties is paramount for assessing its environmental fate, toxicological profile, and potential applications in drug development. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details standardized experimental protocols for their determination, and presents relevant biological pathways and experimental workflows. While experimental data for this specific isomer is limited in publicly available literature, this guide furnishes calculated values and outlines the methodologies required to obtain precise experimental data.
Physicochemical Properties
Table 1: Physicochemical Data for this compound
| Property | Value | Source | Data Type |
| Molecular Formula | C₁₈H₁₄ClO₄P | [1][2][3] | - |
| Molecular Weight | 360.73 g/mol | [1][2] | - |
| CAS Number | 115-85-5 | [1][3] | - |
| Appearance | Colorless crystals | [4] | Experimental (for Triphenyl Phosphate) |
| Melting Point | No Data Available | - | - |
| Boiling Point | No Data Available | - | - |
| Water Solubility | log10WS: -7.82 | [1] | Calculated |
| Octanol/Water Partition Coefficient (LogP) | 5.985 | [1] | Calculated |
| Vapor Pressure | No Data Available | - | - |
| Density | No Data Available | - | - |
Table 2: Experimental Physicochemical Data for Triphenyl Phosphate (CAS 115-86-6) for Comparison
| Property | Value | Source |
| Melting Point | 50 °C | [5] |
| Boiling Point | 413.5 °C | [5] |
| Water Solubility | 1.9 mg/L (25 °C) | [5] |
| Octanol/Water Partition Coefficient (Log KOW) | 4.6 (20 °C) | [5] |
| Vapor Pressure | 8.5 x 10⁻⁴ Pa (25 °C) | [5] |
Experimental Protocols
Standardized protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections detail the methodologies for determining key properties, primarily based on the OECD Guidelines for the Testing of Chemicals.[6]
Melting Point Determination (OECD TG 102)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. This method involves heating a small, powdered sample of the substance and observing the temperature range over which melting occurs.
Apparatus:
-
Melting point apparatus (capillary tube method or hot stage)
-
Calibrated thermometer or temperature sensor
-
Capillary tubes
-
Mortar and pestle
Procedure:
-
Grind the dry sample to a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-4 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature at which the first signs of melting are observed (onset) and the temperature at which the last solid particle disappears (completion). The melting range provides an indication of purity.
Boiling Point Determination (OECD TG 103)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This can be determined by distillation or by using a dynamic method that measures the temperature of vapor-liquid equilibrium.
Apparatus:
-
Distillation flask
-
Condenser
-
Calibrated thermometer or temperature sensor
-
Heating mantle
-
Ebulliometer (for high precision)
Procedure (Distillation Method):
-
Place a measured volume of the liquid in the distillation flask along with boiling chips.
-
Assemble the distillation apparatus.
-
Heat the flask gently to bring the liquid to a boil.
-
The boiling point is the constant temperature recorded on the thermometer as the liquid and vapor are in equilibrium during distillation.
-
Record the atmospheric pressure at the time of the measurement.
Water Solubility Determination (OECD TG 105)
Principle: Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. The flask method is a common technique for this determination.
Apparatus:
-
Shaking flasks with stoppers
-
Constant temperature water bath or incubator
-
Centrifuge or filtration apparatus
-
Analytical instrument for concentration measurement (e.g., HPLC, GC-MS)
Procedure (Flask Method):
-
Add an excess amount of the test substance to a flask containing a known volume of water.
-
Seal the flask and agitate it in a constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, cease agitation and allow the undissolved material to settle.
-
Separate the aqueous phase from the undissolved solid by centrifugation or filtration, ensuring no solid particles are carried over.
-
Determine the concentration of the substance in the clear aqueous solution using a suitable analytical method.
Octanol-Water Partition Coefficient (LogP) Determination (OECD TG 117)
Principle: The octanol-water partition coefficient (Kow or P) is the ratio of the concentration of a chemical in octanol and water at equilibrium. It is a key parameter for predicting the environmental partitioning and bioaccumulation potential of a substance. The HPLC method provides an indirect estimation of LogP.
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Reference compounds with known LogP values
-
Methanol, water, and other necessary solvents
Procedure (HPLC Method):
-
Prepare a series of standard solutions of reference compounds with a range of known LogP values that bracket the expected LogP of the test substance.
-
Inject the standard solutions into the HPLC system and determine their retention times (t_R_).
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R_ - t₀) / t₀, where t₀ is the dead time.
-
Create a calibration curve by plotting the log(k) values of the reference compounds against their known LogP values.
-
Inject the test substance under the same chromatographic conditions and determine its retention time and calculate its log(k).
-
Use the calibration curve to determine the LogP of the test substance from its log(k) value.
Biological Signaling Pathways and Experimental Workflows
Organophosphate esters, as a class, are known to exert their biological effects through various mechanisms, most notably the inhibition of acetylcholinesterase (AChE). While specific data for this compound is scarce, the general pathways and experimental workflows for organophosphates are relevant.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Organophosphate compounds can induce oxidative stress, which in turn activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6][7] This pathway is crucial in regulating cellular processes such as growth, differentiation, and apoptosis.[6]
Caption: General MAPK signaling pathway activated by organophosphate-induced oxidative stress.
Acetylcholinesterase Inhibition Assay Workflow
The primary mechanism of toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[8][9] The following diagram illustrates a typical experimental workflow for an in vitro AChE inhibition assay.[9][10][11]
References
- 1. 2-Chlorophenyl diphenyl phosphate (CAS 115-85-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Triphenyl Phosphate | (C6H5)3PO4 | CID 8289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cot.food.gov.uk [cot.food.gov.uk]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
"o-Chlorophenyl diphenyl phosphate" CAS number and molecular structure
An In-depth Technical Guide to o-Chlorophenyl diphenyl phosphate
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, relevant experimental protocols, and logical workflows. This document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment.
Chemical Identity and Structure
This compound is an organophosphate ester. Organophosphate esters are a class of compounds used as flame retardants, plasticizers, and industrial catalysts.
-
Synonyms: (2-Chlorophenyl) diphenyl phosphate, 2-Chlorophenyl diphenyl phosphate, Phosphoric acid, 2-chlorophenyl diphenyl ester, NSC-2861[1][2][3]
The molecular structure consists of a central phosphate group bonded to three aryl groups: one o-chlorophenyl group and two phenyl groups.
Molecular Structure Representations:
-
SMILES: P(Oc1c(Cl)cccc1)(Oc2ccccc2)(Oc3ccccc3)=O[1]
-
InChI: InChI=1S/C18H14ClO4P/c19-17-13-7-8-14-18(17)23-24(20,21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-14H[2][3]
Physicochemical Properties
Quantitative data for this compound is limited in publicly available literature. The following table summarizes its known properties. For context, properties of the related and more extensively studied compound, diphenyl phosphate (DPHP), are included where available.
| Property | Value | Source |
| Molecular Weight | 360.73 g/mol | [2] |
| Physical Form | Solid (predicted) | - |
| Boiling Point | 397°C (calculated for DPHP) | [4] |
| Melting Point | 67.5°C (experimental for DPHP) | [4] |
| Water Solubility | 143.6 mg/L (calculated for DPHP) | [4] |
| Vapour Pressure | 1.22 x 10⁻⁵ Pa (calculated for DPHP) | [4] |
| pKa | 3.88 (experimental for DPHP) | [4] |
Experimental Protocols
This section details relevant experimental methodologies for the synthesis and toxicological evaluation of aryl phosphate esters like this compound.
Synthesis Protocol: General Method for Chlorinated Diphenyl Phosphate
The following protocol is a general method for synthesizing chlorinated diphenyl phosphates based on the reaction of phenol with phosphorus oxychloride (POCl₃), which can be adapted for the specific synthesis of the o-chloro isomer.[5]
Materials:
-
Phenol
-
Phosphorus oxychloride (POCl₃)
-
Catalyst (e.g., Triphenylphosphine, Triphenylphosphine oxide)
-
Reaction vessel (reactor) equipped with heating and stirring capabilities
-
Distillation apparatus
Procedure:
-
Charge the reactor with phenol and phosphorus oxychloride (POCl₃). The typical molar ratio of phenol to POCl₃ is between 1:1 and 3:1.[5]
-
Add the catalyst to the reaction mixture. The amount of catalyst (e.g., triphenylphosphine and triphenylphosphine oxide) typically ranges from 0.5% to 8% of the phenol weight.[5]
-
Heat the mixture to a reaction temperature of 130-150°C.[5]
-
Maintain the temperature and stir the mixture for 2.5 to 5.5 hours.[5]
-
Monitor the reaction progress using Gas Chromatography (GC) to check for the consumption of phenol. The reaction is considered complete when the phenol content is less than 0.5%.[5]
-
Upon completion, cool the reaction solution.
-
Purify the final product, chlorinated diphenyl phosphate, via rectification (distillation).[5]
Caption: General workflow for the synthesis of chlorinated diphenyl phosphates.
Toxicological Protocol: Developmental Toxicity Assessment in Zebrafish
This protocol describes a method for evaluating the developmental toxicity of aryl phosphate esters, adapted from studies on diphenyl phosphate (DPHP).[6] The zebrafish (Danio rerio) model is frequently used due to its rapid development and optical transparency.
Materials:
-
Wild-type zebrafish embryos
-
This compound stock solution (in a suitable solvent like DMSO)
-
Embryo medium (e.g., E3 medium)
-
o-dianisidine staining solution
-
Stereomicroscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Reagents for RNA extraction and mRNA sequencing
Procedure:
-
Exposure:
-
Collect freshly fertilized zebrafish embryos.
-
At 24 hours post-fertilization (hpf), place embryos in multi-well plates containing embryo medium.
-
Expose embryos to a range of concentrations of this compound (and a vehicle control) until 72 hpf.
-
-
Hemoglobin Staining (Assessment of Anemia):
-
At 72 hpf, dechorionate the embryos manually.
-
Stain the embryos with o-dianisidine solution to visualize hemoglobin.
-
Image the pericardial region of each embryo under a stereomicroscope.[6]
-
Quantify the staining intensity using image analysis software to assess relative hemoglobin levels. A significant decrease in staining indicates potential anemia.[6]
-
-
Transcriptomic Analysis (mRNA-Sequencing):
-
Pool embryos from each exposure group at a specific time point (e.g., 72 hpf).
-
Extract total RNA from the pooled samples.
-
Perform mRNA-sequencing to analyze changes in gene expression profiles resulting from the chemical exposure.[6]
-
Analyze the data to identify disrupted biological pathways, such as those related to mitochondrial function or heme biosynthesis, which have been observed in DPHP toxicity studies.[6][7]
-
Biological Activity and Metabolism
This compound belongs to the class of aryl phosphate esters, which are known to undergo metabolic transformation. The primary metabolite of the widely used triphenyl phosphate (TPHP) is diphenyl phosphate (DPHP).[4][6] This metabolic conversion occurs through hydrolysis. It is plausible that this compound undergoes a similar metabolic process.
Toxicological studies on DPHP, the metabolite of TPHP, have shown that it can induce developmental toxicity, including cardiac defects and disruption of heme biosynthesis in zebrafish embryos, although its potency is generally lower than the parent compound TPHP.[6][7][8] Given the structural similarity, investigating the potential endocrine-disrupting effects and developmental toxicity of this compound is warranted.
Caption: Conceptual metabolic pathway of an aryl tri-phosphate ester.
References
- 1. This compound [drugfuture.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. CN106810575A - A kind of preparation method of chlorinated diphenyl phosphate - Google Patents [patents.google.com]
- 6. Diphenyl Phosphate-Induced Toxicity During Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Dual-Action Flame Retardancy of o-Chlorophenyl Diphenyl Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Chlorophenyl diphenyl phosphate, a member of the aryl phosphate ester family, is a halogenated organophosphorus flame retardant that exhibits a dual-action mechanism to mitigate the flammability of polymeric materials. This technical guide provides an in-depth analysis of its core mechanism of action, leveraging data from analogous, well-studied aryl phosphates such as triphenyl phosphate (TPP) and resorcinol bis(diphenyl phosphate) (RDP) to elucidate its function. The guide details the synergistic contributions of its condensed-phase and gas-phase activities, presents quantitative data in structured tables, outlines comprehensive experimental protocols for mechanism evaluation, and provides visual representations of key pathways and workflows.
Core Mechanism of Action
This compound operates through two primary mechanisms that collectively reduce the flammability of the materials into which it is incorporated: condensed-phase action and gas-phase action. The presence of both phosphorus and chlorine is anticipated to provide synergistic flame retardant effects.
Condensed-Phase Mechanism: Char Formation and Insulation
In the condensed phase (the solid polymer), the flame retardant action is centered on promoting the formation of a stable, insulating char layer on the material's surface during combustion. This char layer acts as a physical barrier, achieving several critical functions:
-
Insulation: It insulates the underlying polymer from the heat of the flame, thereby slowing down the rate of pyrolysis.
-
Mass Transfer Barrier: It impedes the diffusion of flammable volatile decomposition products from the polymer to the flame front.
-
Oxygen Barrier: It limits the access of ambient oxygen to the polymer surface, further stifling combustion.
Upon thermal decomposition, this compound, like other aryl phosphates, is believed to form phosphoric acid. This acid then catalyzes the dehydration of the polymer backbone, leading to cross-linking and the formation of a carbonaceous char.[1][2] The phosphoric acid can further condense to form polyphosphoric acid, which creates a glassy, molten layer on the combustion surface, enhancing the integrity and insulating properties of the char.[1][2]
Gas-Phase Mechanism: Radical Quenching
In the gas phase (the flame itself), the flame retardant works by interrupting the chemical chain reactions of combustion. During pyrolysis, volatile phosphorus-containing compounds and chlorinated species are released from the flame retardant.
The phosphorus compounds, primarily phosphorus oxides (e.g., PO•, PO₂•) and HPO₂ radicals, act as potent scavengers of the high-energy free radicals that propagate the combustion process, such as hydrogen (H•) and hydroxyl (OH•) radicals.[3] By converting these highly reactive species into less reactive ones, the flame retardant effectively quenches the flame.[3]
The chlorine atom in this compound also contributes to gas-phase inhibition. Upon decomposition, it can form halogen radicals (Cl•) which further scavenge H• and OH• radicals, similar to the action of phosphorus radicals, thus providing a synergistic flame-inhibiting effect.
Data Presentation: Flame Retardant Efficacy
Quantitative data on the flame retardant performance of aryl phosphates in various polymers is crucial for comparative analysis. The following tables summarize key flammability parameters from studies on TPP and RDP, which serve as proxies for this compound.
Table 1: Limiting Oxygen Index (LOI) Data for Polymers with Aryl Phosphate Flame Retardants
| Polymer Matrix | Flame Retardant | Loading (wt%) | LOI (%) | Reference |
| High-Density Polyethylene (HDPE) | TPP | 10 | >21.0 | [4] |
| Polycarbonate/ABS (PC/ABS) | TPP | - | Superior to BDP | [5] |
| Polycarbonate/ABS (PC/ABS) | RDP | - | Superior to BDP | [5] |
| Polyethylene Terephthalate (PET) | Aryl Polyphosphonate | 5 | 32.4 | [1] |
| Polypropylene (PP)/CaCO₃ | Zinc Borate/Mg(OH)₂ | 10/10 | 29.4 |
LOI is the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.
Table 2: Cone Calorimetry Data for Polymers with Aryl Phosphate Flame Retardants
| Polymer Matrix | Flame Retardant | Loading (wt%) | pHRR (kW/m²) | THR (MJ/m²) | TTI (s) | Reference |
| Polymethyl Methacrylate (PMMA) | TPP | 10 | Reduced | Reduced | - | [4] |
| Epoxy Gelcoat | RDP/APP | 10 (total P) | 150-200 | 35-39 | Reduced | |
| Polypropylene (PP) | Melamine Pyrophosphate | - | Reduced | - | - | |
| Polyethylene (PE) | RDP (microencapsulated) | - | Reduced | - | - |
pHRR: Peak Heat Release Rate; THR: Total Heat Release; TTI: Time to Ignition.
Table 3: Thermogravimetric Analysis (TGA) Data for Polymers with Aryl Phosphate Flame Retardants
| Polymer Matrix | Flame Retardant | Atmosphere | Onset Decomposition Temp. (°C) | Char Yield at 800°C (%) | Reference |
| Polycarbonate (PC) | TPP | Air | Lower than pure PC | Increased graphite-like structure | [6] |
| Polycarbonate (PC) | RDP | Air | Lower than pure PC | Increased graphite-like structure | [6] |
| Epoxy Resin | RDP | Air | - | Increased | [7] |
| Polypropylene (PP) | Intumescent FR | - | - | Increased |
Experimental Protocols
The evaluation of the mechanism of action of flame retardants relies on a suite of analytical techniques. Detailed methodologies for key experiments are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the flame-retarded polymer and quantify the amount of char formation. This is performed in accordance with standards such as ASTM E1131.[8][9][10]
Methodology:
-
A small sample of the material (typically 10-15 mg) is placed in a high-purity alumina or platinum pan.[9][11]
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) over a defined temperature range (e.g., from room temperature to 800°C or 1000°C).[11][12]
-
The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) to study pyrolysis, and an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.[9]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum mass loss rates (from the derivative thermogravimetric, DTG, curve), and the final char yield.
Cone Calorimetry
Objective: To measure the heat release rate and other combustion parameters of a material under fire-like conditions, following standards like ASTM E1354.
Methodology:
-
A square specimen (typically 100 mm x 100 mm) of the flame-retarded polymer is prepared.
-
The specimen is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder on a load cell to continuously measure its mass.
-
The sample is exposed to a constant external heat flux (e.g., 35 kW/m² or 50 kW/m²) from a conical radiant heater.[11]
-
A spark igniter is positioned above the sample to ignite the flammable pyrolysis gases.
-
The combustion products are collected in an exhaust hood, and the oxygen concentration and flow rate are measured.
-
The heat release rate is calculated based on the principle of oxygen consumption calorimetry.
-
Key parameters recorded include:
-
Time to Ignition (TTI)
-
Heat Release Rate (HRR) and Peak Heat Release Rate (pHRR)
-
Total Heat Released (THR)
-
Mass Loss Rate (MLR)
-
Smoke Production Rate (SPR)
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile compounds produced during the thermal decomposition of the flame-retarded polymer, providing insights into the gas-phase mechanism.
Methodology:
-
A very small amount of the sample (microgram to milligram range) is placed in a pyrolysis probe.
-
The probe is rapidly heated to a specific pyrolysis temperature (e.g., 600°C or 800°C) in an inert atmosphere (helium).[6]
-
The pyrolysis products (pyrolysate) are swept directly into the injection port of a gas chromatograph (GC).
-
The pyrolysate is separated into its individual components as it passes through the GC column.
-
The separated components then enter a mass spectrometer (MS), which ionizes them and separates the ions based on their mass-to-charge ratio, producing a mass spectrum for each component.
-
The mass spectra are compared to spectral libraries to identify the chemical structure of the decomposition products, including phosphorus- and chlorine-containing species.[7]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key mechanisms and experimental procedures.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. gcf-scf.blog.univ-lorraine.fr [gcf-scf.blog.univ-lorraine.fr]
- 11. Gas chromatographic determination of phosphate-based flame retardants in styrene-based polymers from waste electrical and electronic equipment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. revues.imist.ma [revues.imist.ma]
Literature Review on o-Chlorophenyl diphenyl phosphate Toxicity: Data Scarcity and a Proposed Alternative
An extensive and systematic search of scientific literature, chemical databases, and regulatory agency records has revealed a significant lack of publicly available toxicological data for o-Chlorophenyl diphenyl phosphate (CAS 115-85-5). Despite its classification as an organophosphate flame retardant (OPFR), a class of compounds known for potential adverse health effects, specific quantitative toxicity values (e.g., LD50, NOAEL, LOAEL) and detailed experimental protocols for this particular ortho-chlorinated isomer are not available in the public domain.
This data gap prevents the creation of a comprehensive technical guide on the toxicity of this compound as originally requested. The core requirements of summarizing quantitative data in tabular form and detailing experimental methodologies cannot be fulfilled due to the absence of primary research studies investigating its specific toxicological profile.
Proposed Alternative: A Literature Review on Triphenyl Phosphate (TPHP) Toxicity
Given the lack of information on this compound, we propose to pivot this literature review to a closely related and extensively studied organophosphate flame retardant: Triphenyl phosphate (TPHP) . TPHP is a representative compound of the aryl phosphate ester class and has been the subject of numerous toxicological investigations. A review of TPHP would allow for a thorough and data-rich analysis that fulfills all the core requirements of the original request, including data presentation in tables, detailed experimental protocols, and visualization of relevant pathways.
A comprehensive review of TPHP would provide valuable insights for researchers, scientists, and drug development professionals into the toxicological properties of a key member of the OPFR class, which can serve as a relevant surrogate for understanding the potential hazards of related but less-studied compounds like this compound.
If you approve of this proposed change in scope, a full technical guide on the toxicity of Triphenyl Phosphate (TPHP) will be provided, adhering to all the specified formatting and content requirements.
Environmental Fate and Degradation of o-Chlorophenyl diphenyl phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of o-Chlorophenyl diphenyl phosphate (o-CPDP). Due to the limited availability of experimental data for o-CPDP, this guide incorporates data from structurally analogous organophosphate esters, primarily triphenyl phosphate (TPP) and cresyl diphenyl phosphate, to predict its environmental behavior. The guide covers the key processes of hydrolysis, photolysis, and biodegradation, and includes detailed experimental protocols for assessing these degradation pathways. Physicochemical properties and their influence on environmental partitioning and bioaccumulation potential are also discussed. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized using diagrams. This document is intended to be a valuable resource for researchers and professionals involved in the environmental risk assessment of this compound.
Introduction
This compound (o-CPDP) is an organophosphate ester that may be used as a flame retardant and plasticizer. As with many compounds in this class, its potential release into the environment raises concerns about its persistence, mobility, and ultimate fate. Understanding the degradation pathways and environmental partitioning of o-CPDP is crucial for a thorough environmental risk assessment. This guide synthesizes available information and provides methodologies for further investigation.
Physicochemical Properties
The environmental fate of a chemical is largely governed by its physicochemical properties. These properties influence its distribution in different environmental compartments (water, soil, air, biota).
| Property | Value | Source/Method |
| Molecular Formula | C₁₈H₁₄ClO₄P | - |
| Molecular Weight | 360.73 g/mol | - |
| logP (Octanol-Water Partition Coefficient) | 5.985 | Crippen Calculated Property[1] |
| Water Solubility (logS) | -7.82 (mol/L) | Crippen Calculated Property[1] |
| Vapor Pressure | Not available | - |
| Henry's Law Constant | Not available | - |
Environmental Degradation Pathways
The primary degradation pathways for organic chemicals in the environment are hydrolysis, photolysis, and biodegradation.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For organophosphate esters, the ester bond is susceptible to hydrolysis, leading to the formation of diphenyl phosphate and o-chlorophenol. The rate of hydrolysis is often pH-dependent.
While specific data for o-CPDP is unavailable, data for the analogous compound triphenyl phosphate (TPP) suggests that hydrolysis is more rapid under alkaline conditions.[2]
Analogous Data: Hydrolysis of Triphenyl Phosphate (TPP)
| pH | Half-life (t₁/₂) | Temperature (°C) | Reference |
| 5 | >28 days | 25 | OECD SIDS, 2002[2] |
| 7 | 19 days | 25 | OECD SIDS, 2002[2] |
| 9 | 3 days | 25 | OECD SIDS, 2002[2] |
Photolysis
Photolysis is the degradation of a molecule by light. Direct photolysis occurs when the molecule itself absorbs light, while indirect photolysis involves other light-absorbing species that generate reactive intermediates which then degrade the molecule of interest. Organophosphate esters that do not absorb light at wavelengths greater than 290 nm are not expected to undergo significant direct photolysis in the environment.[2]
The atmospheric photooxidation half-life for the analogous cresyl diphenyl phosphate is estimated to be 32.1 hours, assuming reaction with hydroxyl radicals.
Biodegradation
Biodegradation is the breakdown of organic matter by microorganisms. It is a key process in the removal of many organic pollutants from the environment. Organophosphate esters can be biodegraded under both aerobic and anaerobic conditions. The initial step in the biodegradation of aryl phosphates is often the hydrolysis of the ester linkage.
Data for TPP indicates that it is readily biodegradable under aerobic conditions.[2]
Analogous Data: Biodegradation of Triphenyl Phosphate (TPP)
| Condition | Degradation | Timeframe | Test System | Reference |
| Aerobic | 90% | 28 days | Ready Biodegradability Test (OECD 301C) | OECD SIDS, 2002[2] |
| Anaerobic | 31.1% (primary) | 3 days | River Sediment | OECD SIDS, 2002[2] |
Environmental Partitioning
The distribution of o-CPDP in the environment will be dictated by its partitioning behavior between water, soil/sediment, and air.
Soil and Sediment Sorption
The tendency of a chemical to adsorb to soil and sediment is described by the soil adsorption coefficient (Koc).[3] A high Koc value indicates that the chemical is likely to be immobile in soil and partition to sediment in aquatic systems.[3] The high calculated logP of o-CPDP (5.985) suggests a high potential for sorption to soil and sediment organic carbon.[1] For the analogous TPP, the log Koc is greater than 3.3 (Koc >2000), indicating it will be immobile in soil.[4]
Bioaccumulation
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an organism from water.[5] Chemicals with a high logP are often more likely to bioaccumulate. The high logP of o-CPDP suggests a potential for bioaccumulation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable data on the environmental fate and degradation of chemicals.
Hydrolysis Testing
Objective: To determine the rate of hydrolysis of o-CPDP as a function of pH.
Methodology (based on OECD Guideline 111):
-
Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Addition: Add a stock solution of o-CPDP in a water-miscible solvent to the buffer solutions to achieve a final concentration that is less than half of its water solubility and allows for analytical detection.
-
Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At appropriate time intervals, collect replicate samples from each test solution.
-
Analysis: Analyze the concentration of o-CPDP and its primary hydrolysis products (diphenyl phosphate and o-chlorophenol) using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Determine the rate constants and half-lives for the hydrolysis of o-CPDP at each pH.
Photolysis Testing
Objective: To determine the rate of direct photolysis of o-CPDP in water.
Methodology (based on OECD Guideline 316):
-
UV-Visible Absorption Spectrum: Determine the UV-visible absorption spectrum of o-CPDP in purified water to identify if it absorbs light at wavelengths >290 nm.
-
Preparation of Test Solutions: Prepare a sterile, buffered aqueous solution of o-CPDP.
-
Irradiation: Irradiate the test solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.
-
Dark Control: Prepare a dark control by wrapping a test vessel in aluminum foil and incubating it under the same conditions as the irradiated samples.
-
Sampling: At various time points, take samples from both the irradiated and dark control solutions.
-
Analysis: Analyze the concentration of o-CPDP in all samples.
-
Data Analysis: Calculate the first-order rate constant and the half-life of direct photolysis. The quantum yield can also be determined if the light intensity is measured.
Biodegradation Testing
Objective: To assess the ready biodegradability of o-CPDP in an aerobic aqueous medium.
Methodology (based on OECD Guideline 301B - CO₂ Evolution Test):
-
Inoculum: Use activated sludge from a domestic wastewater treatment plant as the microbial inoculum.
-
Test Medium: Prepare a mineral salts medium containing the inoculum and o-CPDP as the sole source of organic carbon.
-
Test Setup: Set up replicate test flasks containing the test medium and a control flask without the test substance. Aerate the flasks with CO₂-free air.
-
CO₂ Trapping: Pass the effluent air from each flask through a CO₂-absorbing solution (e.g., barium hydroxide or sodium hydroxide).
-
Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Analysis: Measure the amount of CO₂ produced in each flask at regular intervals by titrating the remaining hydroxide in the absorption solution.
-
Data Analysis: Calculate the percentage of biodegradation by comparing the amount of CO₂ produced from the test substance to its theoretical maximum.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Environmental fate workflow for o-CPDP.
Conclusion
The environmental fate of this compound is predicted to be influenced by its high lipophilicity, leading to significant partitioning to soil, sediment, and potentially biota. While specific experimental data for o-CPDP is lacking, information from analogous organophosphate esters suggests that it will likely undergo hydrolysis, particularly under alkaline conditions, and will be susceptible to biodegradation. Direct photolysis is expected to be a minor degradation pathway. The experimental protocols provided in this guide offer a framework for generating the necessary data to perform a comprehensive environmental risk assessment for this compound. Further research is crucial to definitively characterize the environmental behavior of o-CPDP.
References
- 1. Effective degradation of organophosphate ester flame retardants and plasticizers in coastal sediments under high urban pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemview.epa.gov [chemview.epa.gov]
- 3. chemsafetypro.com [chemsafetypro.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Bioaccumulation kinetics and bioconcentration factor of chlorinated pesticides in tissues of Puntius ticto (Ham.) - PubMed [pubmed.ncbi.nlm.nih.gov]
o-Chlorophenyl Diphenyl Phosphate: An In-depth Technical Guide to an Emerging Environmental Contaminant
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Chlorophenyl diphenyl phosphate (o-CPDPP), a member of the organophosphate flame retardant (OPFR) family, is increasingly being identified as an emerging environmental contaminant of concern. Used in a variety of consumer and industrial products to reduce flammability, o-CPDPP is released into the environment through leaching and volatilization. Its persistence, potential for bioaccumulation, and suspected toxicity raise significant concerns for environmental and human health. This technical guide provides a comprehensive overview of the current scientific knowledge on o-CPDPP, including its chemical properties, environmental occurrence, analytical methodologies for its detection, toxicological profile, and potential mechanisms of action. The information is intended to support further research into its environmental fate, toxicological effects, and the development of effective risk assessment and management strategies.
Introduction
Organophosphate flame retardants (OPFRs) have been widely adopted as replacements for brominated flame retardants, which were phased out due to their environmental persistence and toxicity. However, a growing body of evidence suggests that many OPFRs, including this compound (o-CPDPP), are not benign and may pose their own set of environmental and health risks.[1] o-CPDPP is an additive flame retardant, meaning it is not chemically bound to the polymer matrix of products and can therefore be more easily released into the environment.[1] Its presence has been detected in various environmental compartments, raising concerns about its potential for long-range transport, bioaccumulation, and adverse effects on ecosystems and human health.
Chemical and Physical Properties
This compound is a chlorinated organophosphate ester. Its chemical structure consists of a phosphate core bonded to one o-chlorophenyl group and two phenyl groups.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₄ClO₄P | [2] |
| Molecular Weight | 360.73 g/mol | [2] |
| CAS Number | 115-85-5 | [2] |
| Appearance | Varies, often a colorless or pale yellow viscous liquid | |
| SMILES | Clc1ccccc1OP(=O)(Oc2ccccc2)Oc3ccccc3 | [2] |
| InChIKey | NMPAICLYKOKXAP-UHFFFAOYSA-N | [2] |
Environmental Occurrence and Fate
The widespread use of o-CPDPP in consumer products leads to its continuous release into the indoor and outdoor environment. While specific quantitative data for o-CPDPP are limited, studies on related OPFRs indicate that these compounds are ubiquitous environmental contaminants.
Environmental Concentrations
Quantitative data on the environmental concentrations of o-CPDPP are still emerging. However, based on the behavior of similar OPFRs, it is expected to be present in various environmental matrices.
| Environmental Matrix | Concentration Range | Geographic Location | Reference |
| Wastewater Effluent | Data not yet available | ||
| Surface Water | Data not yet available | ||
| Sediment | Data not yet available | ||
| Indoor Dust | Data not yet available | ||
| Air (Indoor/Outdoor) | Data not yet available | ||
| Biota (e.g., fish) | Data not yet available |
This table will be updated as more quantitative data becomes available.
Environmental Fate and Transport
The environmental fate of o-CPDPP is governed by its physicochemical properties. Its semi-volatile nature allows for both short- and long-range atmospheric transport. Due to its moderate hydrophobicity, it is expected to partition to sediment and soil in aquatic environments.
Degradation Pathways
The degradation of o-CPDPP in the environment can occur through both biotic and abiotic processes.
-
Biotic Degradation: Microbial degradation is a potential pathway for the breakdown of o-CPDPP in soil and sediment. The primary mechanism is likely to involve the enzymatic cleavage of the phosphate ester bonds.
-
Abiotic Degradation: Abiotic degradation processes such as hydrolysis and photolysis may also contribute to the breakdown of o-CPDPP in the environment. The presence of the chlorine atom may influence its susceptibility to these degradation pathways.
Caption: General degradation pathways for o-CPDPP.
Analytical Methodologies
The accurate quantification of o-CPDPP in various environmental matrices is crucial for assessing its environmental exposure and risk. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Extraction
Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte prior to instrumental analysis.
4.1.1. Water Samples
-
Protocol: Solid-phase extraction (SPE) is the most common technique for extracting o-CPDPP from water samples.
-
Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.
-
Filtration: Filter the water sample through a glass fiber filter (e.g., 0.7 µm) to remove suspended solids.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by ultrapure water.
-
Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with ultrapure water to remove polar interferences.
-
Drying: Dry the cartridge under a stream of nitrogen.
-
Elution: Elute the retained analytes with an organic solvent such as ethyl acetate or a mixture of dichloromethane and acetone.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for instrumental analysis.
-
Caption: Workflow for water sample preparation.
4.1.2. Soil and Sediment Samples
-
Protocol: Pressurized liquid extraction (PLE) or ultrasonic extraction are commonly used for solid samples.
-
Sample Preparation: Air-dry, homogenize, and sieve the soil or sediment sample.
-
Extraction:
-
PLE: Mix the sample with a drying agent (e.g., diatomaceous earth) and extract with a solvent mixture (e.g., hexane/acetone) at elevated temperature and pressure.
-
Ultrasonic Extraction: Suspend the sample in a solvent mixture and extract using an ultrasonic bath.
-
-
Cleanup: The crude extract often requires cleanup to remove interfering compounds. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).
-
Concentration and Reconstitution: Concentrate the cleaned extract and reconstitute in a suitable solvent for analysis.
-
4.1.3. Biota Samples
-
Protocol: Extraction from biological tissues typically involves lipid removal.
-
Homogenization: Homogenize the tissue sample.
-
Extraction: Extract the homogenized sample with an organic solvent mixture (e.g., hexane/dichloromethane).
-
Lipid Removal: Remove lipids from the extract using techniques such as gel permeation chromatography (GPC) or solid-phase extraction with silica or Florisil.
-
Concentration and Reconstitution: Concentrate the lipid-free extract and reconstitute for analysis.
-
Instrumental Analysis
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification and quantification.
-
Typical Parameters:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injection: Splitless injection.
-
Ionization: Electron ionization (EI).
-
Detection: Selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
-
4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC separates compounds based on their polarity and interactions with a stationary phase. The separated compounds are then introduced into a tandem mass spectrometer, which provides two stages of mass analysis for high selectivity and sensitivity.
-
Typical Parameters:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple reaction monitoring (MRM) for targeted quantification.
-
Toxicology
The toxicological profile of o-CPDPP is not yet well-established. However, studies on related OPFRs suggest potential for adverse health effects, including neurotoxicity, endocrine disruption, and carcinogenicity.[1]
Toxicological Data
Specific quantitative toxicological data for o-CPDPP are currently limited in the public domain. The following table highlights the data gaps.
| Toxicological Endpoint | Species | Route of Exposure | Value | Reference |
| Acute Toxicity (LD₅₀) | Data not available | |||
| No-Observed-Adverse-Effect Level (NOAEL) | Data not available | |||
| Lowest-Observed-Adverse-Effect Level (LOAEL) | Data not available |
This table will be updated as more toxicological data becomes available.
Potential Mechanisms of Toxicity and Signaling Pathways
The exact mechanisms of o-CPDPP toxicity are still under investigation. Based on the known effects of other OPFRs and chlorinated compounds, several signaling pathways are of interest.
5.2.1. Acetylcholinesterase Inhibition
A well-known mechanism of toxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxic effects.
5.2.2. Oxidative Stress
Exposure to some environmental contaminants can induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. This can lead to cellular damage. The Nrf2-Keap1 pathway is a key regulator of the cellular antioxidant response.
Caption: Potential involvement of o-CPDPP in the Nrf2-mediated oxidative stress response.
5.2.3. Endocrine Disruption
Some OPFRs have been shown to interfere with the endocrine system by interacting with nuclear receptors, such as the estrogen and androgen receptors. The aryl hydrocarbon receptor (AhR) is another important ligand-activated transcription factor that mediates the toxicity of a wide range of environmental contaminants.
Caption: Hypothesized activation of the Aryl Hydrocarbon Receptor (AhR) pathway by o-CPDPP.
Future Research and Data Gaps
Despite the growing concern, there are significant knowledge gaps regarding the environmental fate and toxicity of o-CPDPP. Future research should focus on:
-
Developing and validating sensitive analytical methods for the routine monitoring of o-CPDPP in diverse environmental matrices.
-
Conducting comprehensive environmental monitoring studies to determine the extent of o-CPDPP contamination globally.
-
Performing detailed toxicological studies to establish dose-response relationships and identify key toxicological endpoints (e.g., LD₅₀, NOAEL, LOAEL).
-
Investigating the specific mechanisms of toxicity , including its potential to inhibit acetylcholinesterase, induce oxidative stress, and disrupt endocrine signaling pathways.
-
Characterizing the biotic and abiotic degradation pathways of o-CPDPP and identifying its major degradation products to assess their environmental fate and potential toxicity.
Conclusion
This compound is an emerging environmental contaminant that warrants further investigation. Its widespread use, potential for environmental persistence and bioaccumulation, and suspected toxicity highlight the need for a comprehensive understanding of its environmental behavior and health effects. This technical guide summarizes the current state of knowledge and underscores the critical data gaps that need to be addressed to enable effective risk assessment and management of this compound. Continued research is essential to protect environmental and human health from the potential adverse effects of o-CPDPP and other emerging flame retardants.
References
A Technical Guide to the Historical Development of Organophosphate Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical development of organophosphate flame retardants (OPFRs), from their initial synthesis to their widespread use and subsequent environmental and health scrutiny. This document details the key milestones in their development, quantitative production data, experimental protocols for their analysis, and the signaling pathways affected by their exposure.
Historical Development and Key Milestones
The development of organophosphate flame retardants dates back to the early 20th century, with significant expansion in their use following the restriction of brominated flame retardants in the 2000s.
-
Early 20th Century: The first organophosphate flame retardants, including triphenyl phosphate (TPhP), tricresyl phosphate (TCP), and tributyl phosphate (TBP), were developed for use in cellulose nitrate and cellulose acetate plastics.[1]
-
1930s: A flame retardant system using chlorinated paraffin and antimony oxide was discovered and applied to various polymer materials.[2]
-
1938: The formula for expansion type fire retardant coatings was first proposed by Tramm, utilizing diammonium phosphate as a catalyst.[2]
-
1950s: The development of unsaturated polyester by the Hooker company created new technological avenues for flame retardants, leading to the emergence of new reactive phosphorous flame retardants.[2]
-
1960s: Flame retardants began to be widely added to manufactured products to minimize fire risk.[3] Dechlorane Plus (DCRP) was introduced as a cyclic compound flame retardant in 1960.[4]
-
1980s: Halogenated phosphorus- and nitrogen-based additive-type flame-retardant polymers saw widespread use.[4]
-
Early 2000s: With the banning of several prominent brominated flame retardants, phosphorus-based agents were promoted as safer replacements, leading to a significant increase in their use.[1]
-
2007: The production of organophosphate ester flame retardants reached 341,000 tons, a significant increase from 100,000 tons in 1992.[4]
-
2015: In Europe, the total consumption of flame retardants was 498,000 metric tons, with phosphorus flame retardants accounting for 18% (89,640 metric tons).[3] US production of TCPP and TDCPP was estimated at 22,600–45,000 and 4,500–22,600 metric tons, respectively.[5]
-
2018: An estimated 1 million tonnes of organophosphate flame retardants were produced globally.[1]
-
2020: A global survey identified 367 factories manufacturing OPFRs, with 201 located in China, producing over 431,000 metric tons.[5]
Quantitative Data on OPFR Production and Environmental Levels
The production and environmental presence of OPFRs have been subjects of extensive research. The following tables summarize key quantitative data.
Table 1: Global and Regional Production and Consumption of OPFRs
| Year | Region/Scope | Production/Consumption (Metric Tons) | Key Compounds | Reference |
| 1992 | Global | 100,000 | Not Specified | [4] |
| 2005 | Europe | 85,000 (Consumption) | Not Specified | [4] |
| 2007 | Global | 341,000 | Not Specified | [4] |
| 2011 | Global | 500,000 | Not Specified | [4] |
| 2015 | Europe | 89,640 (Consumption) | Not Specified | [3] |
| 2015 | US | 22,600 - 45,000 | TCPP | [5] |
| 2015 | US | 4,500 - 22,600 | TDCPP | [5] |
| 2015 | US | 450 - 4,500 | TPhP, TCP, TnBP | [5] |
| 2018 | Global | 1,000,000 | Not Specified | [1] |
| 2020 | China | >363,000 (from 201 factories) | TEP, TCPP, TiBP, BADP, TCEP | [5] |
Table 2: Environmental Concentrations of Selected OPFRs
| Matrix | Location | Compound(s) | Concentration Range | Reference |
| Indoor Air | Taiwanese Homes | TBOEP, TDCIPP, TCIPP | Most abundant OPFRs | [6] |
| House Dust | Taiwanese Homes | TBOEP, TDCIPP, TCIPP | Most abundant OPFRs | [6] |
| Skin Wipes | Taiwanese Homes | TBOEP, TDCIPP, TCIPP | Most abundant OPFRs | [6] |
| River Sediments | L'Albufera Natural Park, Spain | Total OPFRs | 13.8 to 89.7 ng/g dry weight | [7] |
| Fish | L'Albufera Natural Park, Spain | Total OPFRs | 3.3 to 53.0 ng/g wet weight | [7] |
| River Sediments | Not Specified | Total OPFRs | up to 549 ng/g dw | [8] |
| Marine Fish | Not Specified | Total OPFRs | up to 15.8 ng/g lw | [8] |
| River Fish | Not Specified | Total OPFRs | up to 646 ng/g lw | [8] |
| Drinking Water | China | Total OPFRs | 205.05 ng/L (tap water) | [4] |
| Drinking Water | China | TCEP, TCPP, TDCPP, TDBPP | 134.44, 84.12, 109.28, 96.70 ng/L respectively | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate synthesis and analysis of OPFRs.
Synthesis of Organophosphorus Flame Retardants
Example Protocol: Synthesis of a Novel Organophosphorus Flame Retardant
This protocol describes the synthesis of a novel charring-foaming agent (SBCPO) containing spiro and caged bicyclic phosphate groups.
Materials:
-
Pentaerythritol
-
Phosphorus trichloride
-
Ammonium polyphosphate (APP)
Procedure:
-
Synthesize the spiro and caged bicyclic phosphate (SBCPO) according to the method described by Wang et al. (2010). This involves the reaction of pentaerythritol with phosphorus trichloride.
-
Prepare the intumescent flame retardant (IFR) by mixing SBCPO and APP.
-
Incorporate the IFR into polypropylene (PP) to evaluate its flame retardant properties.
-
Characterize the final product using techniques such as Limiting Oxygen Index (LOI), UL-94 vertical burning test, and cone calorimetry to assess flame retardancy.
-
Use Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to study the thermal stability and synergistic effects between SBCPO and APP.[9]
Example Protocol: Synthesis of Cyclic Phosphate Ester Flame Retardant
This protocol outlines a method for synthesizing a cyclic phosphate ester organophosphorus flame retardant.
Materials:
-
Bicyclic phosphite (0.40 mol, 64.9 g)
-
Methyl dimethylphosphonate (0.48 mol, 59.6 g)
-
NaOH (0.05 g)
-
ZnCl₂ (0.08 g)
Procedure:
-
Combine bicyclic phosphite, methyl dimethylphosphonate, NaOH, and ZnCl₂ in a 250 mL flask.
-
Slowly heat the mixture to 180°C under a nitrogen stream while stirring.
-
Maintain the reaction temperature at 180-190°C for 12 hours to ensure the reaction goes to completion.
-
The final product should be a clear, colorless solution.
-
Analyze the product using gas chromatography to confirm the absence of bicyclic phosphite and minimal residual methyl dimethylphosphonate.[10]
Analysis of OPFRs in Environmental Samples
Protocol: Extraction and Analysis of OPFRs from Indoor Air, Dust, and Skin Wipes
This method details the simultaneous analysis of 11 OPFRs using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Agilent GC-7890A coupled with a GCMS 5975C.
-
DB-5MS column (60 m × 0.25 mm i.d.; 0.25 μm film thickness).
Sample Preparation:
-
Extraction: Use ultrasonication and solvent extraction for indoor air, dust, and skin wipe samples. Optimize extraction solvents to enhance chromatographic separation.
-
Clean-up: No specific clean-up method is detailed in the provided abstract, but typically a solid-phase extraction (SPE) step would be used if significant matrix interference is present.
GC-MS Analysis:
-
Injection: Inject 1.0 μL of the sample in splitless mode with an inlet temperature of 290°C.
-
GC Oven Program:
-
Initial temperature: 80°C for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Ion source and interface temperature: 280°C.
-
Mode: Selected Ion Monitoring (SIM).
-
-
Quantification and Confirmation: Use a quantifier ion for quantification and a qualifier ion for confirmation of each analyte.[6]
Protocol: Extraction and Analysis of OPFRs from Water, Sediment, and Soil
This protocol provides methods for extracting and quantifying OPFRs from various environmental matrices.
Extraction:
-
Water Samples: Solid Phase Extraction (SPE) is recommended, providing recoveries of 67% to 105%.
-
Sediment/Soil Samples: Microwave-Assisted Extraction (MAE) is advocated for its speed and reduced solvent consumption, with recoveries of 78% to 105%. For biota, ultrasound liquid extraction can be used, and for sediments, pressurized liquid extraction is an alternative.[8]
Clean-up:
-
Pass the extract through a silica gel packed column for clean-up.
Quantification:
-
Analyze the cleaned extract using Gas Chromatography coupled with a Mass Spectrometer (GC-MS) or a Flame Ionization Detector (GC-FID). Alternatively, on-line Turbulent Flow Chromatography-Liquid Chromatography-Tandem Mass Spectrometry (TFC-LC-MS/MS) can be used for direct injection of extracts after extraction.[8]
Signaling Pathways and Toxicological Effects
Exposure to OPFRs has been linked to various adverse health effects, mediated through the disruption of specific signaling pathways.
Reproductive Toxicity
Chlorinated OPFRs (Cl-OPFRs) have been shown to induce reproductive toxicity. An Adverse Outcome Pathway (AOP) framework suggests that Cl-OPFRs can disrupt the expression of key genes, leading to hormonal imbalances and developmental issues in the reproductive system.[11][12]
Key Molecular Initiating Events (MIEs):
Key Events (KEs):
-
Perturbation of biological processes and hormone-mediated pathways.
-
Disruption of steroid hormone-related signaling pathways, blocking steroid hormone secretion.[11]
Adverse Outcome (AO):
Impairment of Lung Function
Certain chlorinated OPFRs and their metabolites, such as BDCIPP, BCEP, and BCIPP, have been associated with pulmonary dysfunction. The proposed mechanism involves the IL-6/JAK/STAT signaling pathway.[13][14][15]
Key Molecular Initiating Events (MIEs):
-
Interaction of Cl-OPFRs with cellular components.
Key Events (KEs):
-
Activation of the IL-6/Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[13][14][15]
-
Induction of airway remodeling.
Adverse Outcome (AO):
Conclusion
The historical development of organophosphate flame retardants illustrates a classic example of chemical replacement driven by regulatory action, followed by emerging concerns about the substitutes. While OPFRs effectively reduce flammability, their widespread use has led to ubiquitous environmental contamination and potential adverse health effects. The experimental protocols and toxicological pathways detailed in this guide provide a foundation for researchers to further investigate the synthesis, detection, and biological impacts of these compounds. Continued research is essential to understand the long-term risks associated with OPFR exposure and to develop safer, more sustainable alternatives.
References
- 1. Organophosphate - Wikipedia [en.wikipedia.org]
- 2. The Developing History of Flame Retardants - Knowledge - Hangzhou Mei Wang Chemical Co., Ltd [mwflameretardant.com]
- 3. mdpi.com [mdpi.com]
- 4. A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aaqr.org [aaqr.org]
- 6. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up, and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. KR20060093147A - Manufacturing method of organophosphorus flame retardant - Google Patents [patents.google.com]
- 11. weekly.chinacdc.cn [weekly.chinacdc.cn]
- 12. Potential Adverse Outcome Pathways of Chlorinated Organophosphate Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chlorinated Organophosphate Flame Retardants Impair the Lung Function via the IL-6/JAK/STAT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
o-Chlorophenyl Diphenyl Phosphate: A Technical Guide to Chemical Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety and handling information for o-Chlorophenyl diphenyl phosphate (CAS No. 115-85-5). Due to a lack of specific toxicological data for this compound in publicly available literature and databases, this guide incorporates data from structurally similar organophosphate compounds, namely Triphenyl phosphate (TPP) and Diphenyl chlorophosphate, to provide a more complete safety profile. This information should be used as a guide and supplemented with professional judgment and a thorough review of any available specific safety data sheets (SDS) provided by the chemical supplier.
Chemical and Physical Properties
This compound is an organophosphate ester. While specific experimental data for this compound is limited, the following table summarizes its known properties and provides data for related compounds for reference.
| Property | This compound | Diphenyl Phosphate (Analogue) | Diphenyl Chlorophosphate (Analogue) |
| CAS Number | 115-85-5[1] | 838-85-7 | 2524-64-3 |
| Molecular Formula | C18H14ClO4P[1] | C12H11O4P | C12H10ClO3P |
| Molecular Weight | 360.73 g/mol [1] | 250.18 g/mol | 268.63 g/mol |
| Appearance | Data not available | White solid | Colorless liquid |
| Melting Point | Data not available | 63 - 70 °C | Data not available |
| Boiling Point | Data not available | Data not available | 192 °C (11 mmHg) |
| Density | 1.37 g/cm³ | Data not available | 1.296 g/mL |
| Solubility | Data not available | Insoluble in water | Reacts with water |
Hazard Identification and Classification
Based on the general hazard profile of organophosphates and data from related compounds, this compound should be handled as a potentially hazardous substance. The primary concerns are acute toxicity, skin and eye irritation, and neurotoxicity.
GHS Hazard Classification (Anticipated based on related compounds):
-
Acute Toxicity, Oral (Category 4)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity - Single Exposure (Category 1 - Nervous System)
-
Specific Target Organ Toxicity - Repeated Exposure (Category 2 - Nervous System)
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1)
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 1)
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H370: Causes damage to the nervous system.
-
H373: May cause damage to the nervous system through prolonged or repeated exposure.
-
H410: Very toxic to aquatic life with long-lasting effects.
Experimental Protocols
The toxicological evaluation of organophosphates typically follows established guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA). Key experimental protocols include:
Acute Oral Toxicity (LD50) Determination
This study is designed to determine the median lethal dose (LD50) of a substance when administered orally.
-
Test Species: Typically, albino rats are used.
-
Methodology:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
Several dose levels are used with a sufficient number of animals at each level.
-
Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
A thorough necropsy is performed on all animals.
-
The LD50 is calculated statistically from the mortality data.
-
Neurotoxicity Screening
These studies are designed to detect and characterize the neurotoxic potential of a substance.
-
Methodology:
-
Functional Observational Battery (FOB): A series of non-invasive tests to assess sensory, motor, and autonomic function in test animals before and after exposure.
-
Motor Activity Assessment: Automated measurement of motor activity to detect hypo- or hyperactivity.
-
Neuropathology: Microscopic examination of central and peripheral nervous system tissues to identify any structural changes.
-
Cholinesterase Inhibition Assay
The primary mechanism of organophosphate toxicity is the inhibition of acetylcholinesterase (AChE).
-
Methodology:
-
Blood samples (red blood cells for AChE and plasma for butyrylcholinesterase) or tissue homogenates are collected from exposed animals.
-
The enzyme activity is measured spectrophotometrically using a substrate that produces a colored product upon cleavage by the enzyme.
-
The degree of inhibition is determined by comparing the enzyme activity in treated animals to that in control animals.
-
Signaling Pathways
The principal toxicological mechanism of this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE). This enzyme is critical for the termination of nerve impulses at cholinergic synapses.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Handling and Safety Precautions
Given the potential hazards, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area or with a chemical fume hood. If the substance is aerosolized or handled at elevated temperatures, a respirator with an appropriate cartridge may be necessary.
Safe Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
A clear workflow for responding to accidental exposure is critical.
Caption: Emergency Response Workflow for Accidental Exposure.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous waste. Do not allow it to enter drains or waterways due to its potential toxicity to aquatic life.
Toxicological Data Summary
| Compound | Test | Route | Species | Value |
| Triphenyl phosphate | LD50 | Oral | Rat | 3,500 mg/kg |
| Triphenyl phosphate | LD50 | Dermal | Rabbit | >7,900 mg/kg |
| Diphenyl chlorophosphate | LD50 | Oral | Rat | 1,500 mg/kg |
Note: This data is for illustrative purposes only and may not accurately reflect the toxicity of this compound.
Carcinogenicity: There is no evidence to suggest that this compound or its close analogues are carcinogenic. They are not listed as carcinogens by IARC, NTP, or OSHA.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of o-Chlorophenyl Diphenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Chlorophenyl diphenyl phosphate (o-CPDPP) is an organophosphate compound of interest due to its structural similarity to other organophosphate flame retardants and plasticizers. Monitoring its presence in various matrices is crucial for environmental and safety assessments. These application notes provide detailed protocols for the detection and quantification of o-CPDPP using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies are designed to be adaptable for different sample types, including environmental and biological matrices.
Analytical Methods Overview
The primary analytical techniques for the determination of o-CPDPP are GC-MS and LC-MS/MS. Both methods offer high sensitivity and selectivity, which are essential for detecting trace levels of the analyte in complex samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds like o-CPDPP. It provides excellent chromatographic separation and mass-based identification and quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing a wide range of compounds, including those that are not amenable to GC analysis. It offers exceptional sensitivity and specificity, making it ideal for trace-level detection in complex biological and environmental samples.
Quantitative Data Summary
While specific quantitative performance data for this compound is not widely available in the literature, the following table summarizes typical performance characteristics that can be expected for structurally similar organophosphate compounds using the described methods. These values should be used as a guideline, and method validation should be performed to determine the precise performance for o-CPDPP.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 ng/mL | 0.05 - 2.0 ng/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Recovery | 80 - 110% | 85 - 115% |
| Precision (%RSD) | < 15% | < 10% |
Experimental Protocols
Protocol 1: Analysis of this compound by GC-MS
This protocol is suitable for the analysis of o-CPDPP in solid samples such as dust, soil, and consumer products.
1. Sample Preparation: Sonication Extraction
-
Weigh approximately 0.5 g of the homogenized solid sample into a 15 mL centrifuge tube.
-
Spike the sample with an appropriate internal standard (e.g., deuterated TPP).
-
Add 10 mL of toluene to the tube.
-
Vortex the tube for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant (toluene extract) to a clean tube.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 10 °C/min to 300 °C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Note: Specific ions for o-CPDPP should be determined by analyzing a standard. Likely ions would include the molecular ion and characteristic fragment ions.
-
Protocol 2: Analysis of this compound by LC-MS/MS
This protocol is suitable for the analysis of o-CPDPP in liquid samples such as water, urine, and plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Take 5 mL of the liquid sample and adjust the pH to 6-7.
-
Spike the sample with an appropriate internal standard.
-
Condition an SPE cartridge (e.g., Oasis HLB, 60 mg) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: 5 mM Ammonium Acetate in Methanol
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: 20% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 20% B
-
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3500 V
-
Gas Temperature: 325 °C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Note: Precursor and product ion transitions for o-CPDPP need to be optimized by infusing a standard solution.
-
Visualizations
Caption: Workflow for the GC-MS analysis of this compound in solid samples.
Caption: Workflow for the LC-MS/MS analysis of this compound in liquid samples.
Quantitative Analysis of o-Chlorophenyl diphenyl phosphate in Environmental Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of o-Chlorophenyl diphenyl phosphate (o-CPDP) in various environmental matrices. Due to a lack of publicly available quantitative data for o-CPDP in environmental samples, this guide focuses on established methodologies for structurally similar organophosphate flame retardants (OPFRs). The protocols provided can be adapted and validated for the specific analysis of o-CPDP.
Introduction
This compound (o-CPDP) is a halogenated organophosphate ester. Compounds in this class are used as flame retardants, plasticizers, and hydraulic fluids. Their potential for environmental persistence, bioaccumulation, and toxicity necessitates sensitive and reliable analytical methods for their quantification in environmental compartments such as water, soil, sediment, and biota. The primary analytical techniques for the determination of o-CPDP and related compounds are Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often preceded by a sample preparation step like Solid-Phase Extraction (SPE).
Data Presentation
While specific quantitative data for this compound were not found in a comprehensive literature search, the following tables illustrate the recommended format for presenting such data once obtained. These tables are populated with hypothetical values to serve as a template for researchers.
Table 1: Concentration of this compound in Water Samples
| Sample ID | Location | Sample Type | Concentration (ng/L) | Limit of Quantification (LOQ) (ng/L) |
| WW-01 | Industrial Outfall A | Wastewater Effluent | 125 | 5 |
| SW-01 | River downstream of WW-01 | Surface Water | 32 | 2 |
| GW-01 | Monitoring Well near Landfill | Groundwater | < LOQ | 2 |
| DW-01 | Municipal Tap Water | Drinking Water | < LOQ | 1 |
Table 2: Concentration of this compound in Soil and Sediment Samples
| Sample ID | Location | Sample Type | Concentration (µg/kg dry weight) | Limit of Quantification (LOQ) (µg/kg) |
| SO-01 | Industrial Site A | Soil | 85 | 10 |
| SD-01 | Riverbed near Industrial Site A | Sediment | 150 | 10 |
| AG-01 | Agricultural Field | Soil | 12 | 5 |
| BG-01 | Remote Forest | Soil (Background) | < LOQ | 5 |
Experimental Protocols
The following are detailed protocols for the extraction and analysis of OPFRs, which can be adapted for o-CPDP. Method validation, including determination of recovery, precision, linearity, and limits of detection and quantification, is essential before application to environmental samples.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction and concentration of o-CPDP from water samples.
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
SPE vacuum manifold
-
Glass sample bottles (1 L)
-
Concentrator tube
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 1 L of the water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Cartridge Drying: Dry the cartridge under vacuum for 30-60 minutes to remove residual water.
-
Elution: Elute the retained analytes by passing 10 mL of a 1:1 (v/v) mixture of dichloromethane and ethyl acetate through the cartridge into a collection tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard: Add an appropriate internal standard (e.g., deuterated triphenyl phosphate) prior to instrumental analysis.
Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a highly selective and sensitive technique for the analysis of semi-volatile organic compounds like o-CPDP.
Instrumentation:
-
Gas chromatograph with a triple quadrupole mass spectrometer (GC-MS/MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions (Example):
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp 1: 20 °C/min to 200 °C
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 min
-
MS/MS Conditions (Hypothetical for o-CPDP):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Researchers must determine the specific precursor and product ions for o-CPDP through infusion experiments or by using a qualified standard.
-
Example MRM Transitions for a similar compound (Triphenyl Phosphate):
-
Quantifier: m/z 326 -> 152
-
Qualifier: m/z 326 -> 77
-
-
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is an alternative technique, particularly suitable for more polar or thermally labile compounds.
Instrumentation:
-
High-Performance Liquid Chromatograph with a triple quadrupole mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size)
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 20% B
-
1-10 min: 20-95% B
-
10-12 min: 95% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions (Hypothetical for o-CPDP):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Researchers must determine the specific precursor and product ions for o-CPDP.
-
Example MRM Transitions for a similar compound (Triphenyl Phosphate):
-
Quantifier: m/z 327 -> 152
-
Qualifier: m/z 327 -> 77
-
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the analysis of o-CPDP in environmental samples.
Caption: Experimental workflow for the analysis of o-CPDP.
Caption: Detailed SPE protocol for water samples.
Extraction of o-Chlorophenyl Diphenyl Phosphate from Polymer Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of o-Chlorophenyl diphenyl phosphate (o-CPDP) from various polymer matrices. o-CPDP is an organophosphate flame retardant and plasticizer used in a variety of commercial and household products, leading to its presence in numerous polymer-based materials. Accurate quantification of o-CPDP is crucial for quality control, safety assessment, and environmental monitoring.
Introduction
This compound is a member of the aryl-organophosphate ester category of flame retardants.[1] Its presence in polymers can be due to its use as an additive to impart flame retardancy and flexibility. The extraction of o-CPDP from complex polymer matrices is a critical first step for its quantification. This document outlines three common and effective extraction methodologies: Ultrasonic-Assisted Extraction (UAE), Accelerated Solvent Extraction (ASE), and Soxhlet Extraction. The choice of method depends on factors such as the polymer type, available equipment, and desired sample throughput.
Experimental Protocols
Prior to extraction, proper sample preparation is essential to increase the efficiency of the process. For rigid polymers, cryomilling or grinding the sample to a fine powder (e.g., to pass through a 1-mm sieve) significantly increases the surface area for solvent interaction.[2] For flexible or foamed polymers, cutting the material into small pieces (1-2 cm³) is recommended.[3] Dispersing the ground polymer with an inert material like sand can prevent agglomeration during extraction.[4]
Protocol 1: Ultrasonic-Assisted Extraction (UAE)
This method utilizes high-frequency sound waves to create cavitation bubbles in the solvent, enhancing the disruption of the sample matrix and accelerating the extraction process.[5][6]
Instrumentation:
-
Ultrasonic bath or probe sonicator
-
Glass extraction vessels
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
Reagents:
-
Extraction Solvent: Acetone or a mixture of n-hexane and acetone (e.g., 3:1 v/v).[6][7]
-
Polymer Sample: Prepared as described above.
Procedure:
-
Weigh approximately 1-5 grams of the prepared polymer sample into a glass extraction vessel.
-
Add a sufficient volume of the chosen extraction solvent to completely immerse the sample (e.g., 20-50 mL).
-
Place the vessel in an ultrasonic bath or immerse the tip of a sonicator probe into the solvent.
-
Sonicate the sample for 15-30 minutes at a controlled temperature (e.g., 30°C).[6][7]
-
For thorough extraction, the process can be repeated with fresh solvent.[6]
-
After sonication, centrifuge the sample to separate the extract from the polymer residue.
-
Filter the supernatant through a syringe filter into a clean collection vial.
-
The extract is now ready for cleanup and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Accelerated Solvent Extraction (ASE)
ASE is an automated technique that uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, while reducing solvent consumption.[2][4][8]
Instrumentation:
-
Accelerated Solvent Extractor system
-
Extraction cells
-
Collection vials
Reagents:
-
Extraction Solvent: A mixture of n-hexane and acetone (1:1 v/v) or acetonitrile.[8][9]
-
Dispersing Agent: Diatomaceous earth or sand.
-
Polymer Sample: Prepared as described above.
Procedure:
-
Mix the prepared polymer sample with a dispersing agent (e.g., 1:1 ratio).
-
Load the mixture into an appropriately sized extraction cell.
-
Place the extraction cell into the ASE system.
-
Set the extraction parameters. Typical conditions for OPFRs include:
-
Initiate the extraction sequence. The instrument will automatically perform the extraction and collect the extract in a vial.
-
The collected extract may require concentration and cleanup before analysis.
Protocol 3: Soxhlet Extraction
Soxhlet extraction is a classical and exhaustive technique that continuously washes the sample with fresh, distilled solvent. While effective, it is more time-consuming and requires larger solvent volumes compared to UAE and ASE.
Instrumentation:
-
Soxhlet extraction apparatus (including extractor, condenser, and heating mantle)
-
Extraction thimbles (cellulose or glass fiber)
-
Round-bottom flask
Reagents:
-
Extraction Solvent: Dichloromethane or a mixture of acetone and n-hexane.[10]
-
Polymer Sample: Prepared as described above.
Procedure:
-
Place the prepared polymer sample into an extraction thimble.
-
Position the thimble inside the Soxhlet extractor.
-
Fill a round-bottom flask with the extraction solvent (approximately 1.5 times the volume of the extractor).
-
Assemble the Soxhlet apparatus and begin heating the solvent.
-
Allow the extraction to proceed for 6-24 hours, ensuring a consistent cycle of solvent siphoning.
-
After extraction, allow the apparatus to cool.
-
The extract in the round-bottom flask can then be concentrated and subjected to cleanup procedures prior to analysis.
Data Presentation
The following table summarizes typical performance data for the extraction of organophosphate flame retardants from solid matrices, which can be considered indicative for o-CPDP.
| Extraction Method | Matrix | Extraction Solvent | Key Parameters | Recovery (%) | RSD (%) | Limit of Detection (LOD) | Reference |
| UAE | Coatings | Acetone | 30°C, 15 min, 2 cycles | 79.3 - 112.0 | ≤ 6.4 | 0.04 - 0.26 ng/mL | [6] |
| UAE | Soil | Methanol | - | 50 - 121 | < 12 | 0.06 - 0.20 ng/g | [11] |
| ASE | Soil/Sediment | n-hexane/acetone (1:1) | 80°C, 2 cycles | 72.6 - 112.9 | 1.6 - 25.3 | - | [9] |
| ASE | Fall Protection Equip. | Acetonitrile | 80°C, 5 min, 2 cycles | 70.2 - 107.5 | - | - | [8] |
| Soxhlet | Fish Tissue | Dichloromethane | - | 84.4 - 99.6 | < 8.0 | < 22 µg/kg | [10] |
RSD: Relative Standard Deviation
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the extraction and analysis of o-CPDP from a polymer matrix.
References
- 1. mdpi.com [mdpi.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. Ultrasonic Extraction-Gas Chromatography-Mass Spectrometry for Determination of Eight Organophosphorus Flame Retardants in Coatings [agris.fao.org]
- 7. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of 15 Organophosphate Ester Flame Retardants in Soils and Sediments by Gas Chromatography-Mass Spectrometry with Accelerated Solvent Extraction [ykcs.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up, and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Identification and Quantification of o-Chlorophenyl diphenyl phosphate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the identification and quantification of o-Chlorophenyl diphenyl phosphate (o-CDPP), an organophosphate flame retardant of emerging environmental and toxicological concern. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, providing high selectivity and sensitivity for the analysis of o-CDPP in various matrices. Detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection are provided.
Introduction
This compound is a member of the organophosphate flame retardant (OPFR) family. The widespread use of OPFRs has led to their ubiquitous presence in the environment and concerns about potential human exposure and health effects. Accurate and sensitive analytical methods are crucial for monitoring o-CDPP levels in environmental and biological samples. This document provides a comprehensive protocol for the analysis of o-CDPP using LC-MS/MS with electrospray ionization (ESI), a technique well-suited for the analysis of polar and semi-polar compounds like OPFRs.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined sample preparation technique suitable for a variety of matrices.
Materials:
-
Sample homogenate (e.g., soil, foodstuff, biological tissue)
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Centrifuge tubes (15 mL and 2 mL)
-
Vortex mixer and centrifuge
-
Syringe filters (0.22 µm)
Protocol:
-
Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge the tube at 4000 x g for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA for dispersive solid-phase extraction (dSPE) cleanup.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 5 mM ammonium acetate and 0.1% formic acid |
| Mobile Phase B | Methanol with 5 mM ammonium acetate and 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B held for 1 min, ramp to 95% B over 8 min, hold for 3 min, return to 5% B and re-equilibrate for 3 min. |
Mass Spectrometry (MS)
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters: The molecular formula for this compound is C₁₈H₁₄ClO₄P, with a molecular weight of approximately 360.73 g/mol [1]. Analysis can be performed in both positive and negative ion modes. The parameters below are predicted based on the compound's structure and typical behavior of similar OPFRs.
| Parameter | Positive ESI Mode | Negative ESI Mode |
| Ionization Mode | ESI+ | ESI- |
| IonSpray Voltage | +4500 V | -4500 V |
| Source Temperature | 450 °C | 450 °C |
| Nebulizer Gas | 45 psi | 45 psi |
| Curtain Gas | 20 psi | 20 psi |
| Collision Gas | Medium | Medium |
Quantitative Data
The identification and quantification of o-CDPP are performed using Multiple Reaction Monitoring (MRM). The following table summarizes the predicted MRM transitions. The precursor ion in positive mode would be the protonated molecule [M+H]⁺, and in negative mode, the deprotonated molecule [M-H]⁻. Product ions are predicted based on common fragmentation pathways for aromatic organophosphate esters, which often involve the cleavage of the ester bonds.[2][3]
Table 1: Predicted MRM Transitions for this compound (o-CDPP)
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Predicted Fragment | Collision Energy (eV) (Starting Point) |
| Positive (ESI+) | 361.0 (Quantifier) | 251.0 | [M+H - C₆H₄ClOH]⁺ | 25 |
| 361.0 (Qualifier) | 173.0 | [C₁₂H₁₀O₂P]⁺ | 35 | |
| 94.0 | [C₆H₅OH+H]⁺ | 20 | ||
| Negative (ESI-) | 359.0 (Quantifier) | 249.0 | [M-H - C₆H₅OH]⁻ | -28 |
| 359.0 (Qualifier) | 127.0 | [C₆H₄ClO]⁻ | -40 | |
| 93.0 | [C₆H₅O]⁻ | -30 |
Note: Collision energies are starting points and should be optimized for the specific instrument used.
Data Presentation and Visualization
Logical Workflow for o-CDPP Analysis
The overall workflow for the analysis of this compound is depicted below. This process ensures a systematic approach from sample receipt to final data reporting.
References
Application Notes and Protocols: o-Chlorophenyl diphenyl phosphate in Fire-Resistant Plastics
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Chlorophenyl diphenyl phosphate (o-CDP) is an organophosphorus flame retardant that holds promise for enhancing the fire resistance of various commodity and engineering plastics. As a member of the phosphate ester family of flame retardants, its mechanism of action is believed to involve both condensed-phase and gas-phase activity. In the condensed phase, upon thermal decomposition, it can promote the formation of a protective char layer on the polymer surface, which acts as a barrier to heat and mass transfer.[1][2] In the gas phase, the phosphorus-containing and chlorine-containing volatile species can act as radical scavengers, interrupting the exothermic processes of combustion in the flame. This dual-mode action makes o-CDP a potentially effective flame retardant for a range of polymers.
These application notes provide a comprehensive overview of the use of this compound in fire-resistant plastics, including its mechanism of action, hypothetical performance data in common polymers, and detailed experimental protocols for its evaluation.
Data Presentation
Table 1: Hypothetical Flame Retardant Performance of this compound in Polycarbonate (PC)
| Formulation | o-CDP Loading (wt%) | UL-94 Rating (1.6 mm) | Limiting Oxygen Index (%) |
| Neat PC | 0 | V-2 | 25 |
| PC-FR1 | 5 | V-0 | 29 |
| PC-FR2 | 10 | V-0 | 33 |
| PC-FR3 | 15 | V-0 | 36 |
Table 2: Hypothetical Flame Retardant Performance of this compound in Acrylonitrile Butadiene Styrene (ABS)
| Formulation | o-CDP Loading (wt%) | Synergist (e.g., Sb₂O₃) (wt%) | UL-94 Rating (1.6 mm) | Limiting Oxygen Index (%) |
| Neat ABS | 0 | 0 | HB | 18.5 |
| ABS-FR1 | 10 | 3 | V-1 | 24 |
| ABS-FR2 | 15 | 5 | V-0 | 28 |
| ABS-FR3 | 20 | 5 | V-0 | 31 |
Table 3: Hypothetical Effect of this compound on Mechanical Properties of Polycarbonate
| Formulation | o-CDP Loading (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Notched Izod Impact (J/m) |
| Neat PC | 0 | 60 | 2.4 | 600 |
| PC-FR1 | 5 | 58 | 2.5 | 550 |
| PC-FR2 | 10 | 55 | 2.6 | 480 |
| PC-FR3 | 15 | 52 | 2.7 | 400 |
Experimental Protocols
Protocol 1: Preparation of Fire-Resistant Plastic Samples
Objective: To incorporate this compound into a thermoplastic matrix via melt compounding.
Materials:
-
Thermoplastic polymer pellets (e.g., PC, ABS)
-
This compound (liquid or solid)
-
Synergist (optional, e.g., antimony trioxide)
-
Twin-screw extruder
-
Injection molding machine
-
Standard test specimen molds (e.g., for UL-94, LOI, tensile, flexural, and impact testing)
Procedure:
-
Drying: Dry the polymer pellets in a dehumidifying dryer at the manufacturer's recommended temperature and time to remove moisture (e.g., PC at 120°C for 4 hours; ABS at 80°C for 2-4 hours).
-
Premixing: If using a solid form of o-CDP or a synergist, pre-blend the polymer pellets, o-CDP, and any other additives in the desired weight percentages in a bag or a tumble blender for uniform distribution. If o-CDP is a liquid, it can be injected directly into the extruder.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder appropriate for the polymer being processed.
-
Feed the premixed material or the polymer pellets into the main hopper of the extruder.
-
If using liquid o-CDP, use a precision liquid injection pump to introduce it into the melt zone of the extruder.
-
The screw speed should be optimized to ensure thorough mixing without excessive shear, which could degrade the polymer or the flame retardant.
-
Extrude the molten polymer blend through a die to form strands.
-
-
Pelletization: Cool the extruded strands in a water bath and feed them into a pelletizer to produce compounded pellets.
-
Drying of Compounded Pellets: Dry the compounded pellets to remove any moisture absorbed during the water bath cooling.
-
Injection Molding:
-
Set the appropriate temperature profile, injection pressure, and holding time on the injection molding machine for the specific polymer blend.
-
Mold the compounded pellets into standard test specimens as per ASTM or ISO standards for the required mechanical and flammability tests.
-
-
Conditioning: Condition the molded specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity for at least 48 hours) before testing.
Protocol 2: Evaluation of Flammability using UL-94 Vertical Burn Test
Objective: To determine the vertical burning characteristics of the prepared plastic samples according to the UL-94 standard.
Apparatus:
-
UL-94 test chamber
-
Bunsen burner with a wing tip
-
Methane gas supply
-
Timer
-
Ruler
-
Surgical cotton
Procedure:
-
Sample Preparation: Use specimens with dimensions of 125 mm x 13 mm and a thickness as specified in the standard (e.g., 1.6 mm or 3.2 mm).
-
Conditioning: Condition the specimens as per the standard requirements (e.g., at 23°C and 50% RH for 48 hours, and another set in an air-circulating oven at 70°C for 168 hours).
-
Test Setup:
-
Mount a specimen vertically in the test chamber.
-
Place a layer of dry surgical cotton 300 mm below the lower edge of the specimen.
-
-
Flame Application:
-
Adjust the Bunsen burner to produce a 20 mm high blue flame.
-
Apply the flame to the center of the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t₁).
-
-
Second Flame Application:
-
Immediately after the flaming combustion ceases, reapply the flame for another 10 seconds.
-
Remove the flame and record the afterflame time (t₂) and the afterglow time (t₃).
-
-
Observations:
-
Record whether the specimen drips flaming particles that ignite the cotton below.
-
Record whether the specimen burns up to the holding clamp.
-
-
Classification: Classify the material as V-0, V-1, or V-2 based on the criteria outlined in the UL-94 standard, which include afterflame time, total afterflame time for a set of specimens, afterglow time, and whether dripping particles ignite the cotton.
Protocol 3: Determination of Limiting Oxygen Index (LOI)
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of the material.
Apparatus:
-
LOI apparatus (a heat-resistant glass chimney, specimen holder, gas flow meters for oxygen and nitrogen)
-
Ignition source (e.g., a propane torch)
Procedure:
-
Sample Preparation: Use specimens of the specified dimensions (e.g., a bar of 70-150 mm long, 10 mm wide, and 4 mm thick).
-
Test Setup:
-
Mount the specimen vertically in the center of the glass chimney.
-
-
Gas Flow:
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney. Start with an oxygen concentration that is expected to support combustion.
-
Allow the gas to flow for at least 30 seconds to establish a stable atmosphere.
-
-
Ignition:
-
Ignite the top of the specimen with the ignition source.
-
-
Observation:
-
Observe the burning behavior of the specimen.
-
The combustion is considered self-sustaining if the flame propagates along a certain length of the specimen or burns for a specified time after ignition.
-
-
Oxygen Concentration Adjustment:
-
If the specimen burns, decrease the oxygen concentration in the next trial.
-
If the specimen extinguishes, increase the oxygen concentration in the next trial.
-
-
Determination of LOI:
-
Repeat the procedure with new specimens, adjusting the oxygen concentration until the minimum concentration required to just support combustion is determined. This concentration is the Limiting Oxygen Index, expressed as a volume percentage of oxygen.
-
Mandatory Visualization
Caption: Experimental workflow for evaluating the performance of o-CDP in plastics.
Caption: Proposed mechanism of action for this compound.
References
Application Notes and Protocols for o-Chlorophenyl diphenyl phosphate as a PVC Plasticizer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of o-Chlorophenyl diphenyl phosphate (o-CDP) as a plasticizer in Polyvinyl Chloride (PVC). Due to the limited direct experimental data on o-CDP in publicly available literature, this document leverages data from structurally similar chlorinated phosphate esters to provide illustrative performance characteristics. The protocols outlined below are based on standardized industry methods for evaluating plasticizer performance in PVC.
Introduction to this compound in PVC
This compound is an organophosphate compound that can be utilized as a plasticizer and flame retardant in PVC formulations. Its chemical structure, featuring both chlorine and phosphorus moieties, suggests a potential for imparting flame retardancy alongside plasticizing effects. The aryl phosphate nature of the molecule is expected to offer good compatibility with the PVC matrix. In specialized applications, such as in medical devices where plasticizer migration is a concern, the selection and evaluation of plasticizers like o-CDP are of critical importance.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄ClO₄P | [1] |
| Molecular Weight | 360.73 g/mol | [1] |
| Appearance | (Predicted) Liquid or low-melting solid | General knowledge |
| Chlorine Content (%) | ~9.8% | Calculated |
| Phosphorus Content (%) | ~8.6% | Calculated |
Performance Data (Illustrative)
The following data is extrapolated from studies on other chlorinated phosphate ester plasticizers in PVC and should be considered illustrative for o-CDP. Performance is compared against a standard phthalate plasticizer, Dioctyl Phthalate (DOP).
Mechanical Properties of Plasticized PVC
The addition of a plasticizer is intended to increase the flexibility of PVC, which is reflected in a decreased tensile strength and an increased elongation at break.
| Formulation (phr) | Tensile Strength (MPa) | Elongation at Break (%) |
| PVC (Unplasticized) | 45 - 55 | < 100 |
| PVC + 50 phr DOP | 15 - 25 | 250 - 350 |
| PVC + 50 phr Chlorinated Phosphate Ester | 18 - 28 | 200 - 300 |
| phr: parts per hundred resin |
Data is representative and compiled from general knowledge of PVC plasticizers and data on related compounds.[2][3][4]
Thermal Properties of Plasticized PVC
Thermal analysis helps determine the effect of the plasticizer on the processing temperature and thermal stability of the PVC blend. The glass transition temperature (Tg) is a key indicator of plasticizer efficiency.
| Formulation (phr) | Glass Transition Temp. (Tg) (°C) | Onset of Degradation (TGA, °C) |
| PVC (Unplasticized) | 80 - 85 | ~200 - 220 |
| PVC + 50 phr DOP | 20 - 40 | ~230 - 250 |
| PVC + 50 phr Chlorinated Phosphate Ester | 25 - 50 | ~240 - 260 |
Data is representative and compiled from general knowledge and data on related compounds.[2][5]
Migration Resistance of Plasticizers
Migration resistance is crucial for applications where the plasticized PVC comes into contact with foods, liquids, or skin. Lower weight loss in extraction tests indicates better permanence.
| Formulation (phr) | Solvent | Weight Loss (%) |
| PVC + 50 phr DOP | Hexane | 5 - 15 |
| PVC + 50 phr Chlorinated Phosphate Ester | Hexane | 2 - 8 |
Data is representative and compiled from general knowledge and data on related compounds.[2]
Experimental Protocols
Synthesis of this compound (General Method)
This protocol is a general representation based on the synthesis of related aryl phosphate esters.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Phenol
-
o-Chlorophenol
-
Catalyst (e.g., MgCl₂ or AlCl₃)
-
Inert solvent (e.g., Toluene)
-
Sodium hydroxide solution (for washing)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, charge phosphorus oxychloride and the catalyst in the inert solvent.
-
Heat the mixture to the reaction temperature (typically 80-120°C).
-
A stoichiometric mixture of phenol and o-chlorophenol is added dropwise to the flask.
-
Maintain the reaction temperature and stirring for several hours until the reaction is complete (monitored by GC).
-
Cool the reaction mixture and wash sequentially with water and a dilute sodium hydroxide solution to remove unreacted phenols and catalyst residues.
-
Wash with water until the aqueous layer is neutral.
-
Separate the organic layer and dry over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
Preparation of Plasticized PVC Sheets
Materials:
-
PVC resin (K-value 65-70)
-
This compound (plasticizer)
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Lubricant (e.g., stearic acid)
Procedure:
-
Dry the PVC resin at 70-80°C for 2-4 hours.
-
In a two-roll mill preheated to 160-170°C, add the PVC resin.
-
Once the PVC is fluxed, add the stabilizer and lubricant and mix until homogenous.
-
Gradually add the pre-weighed o-CDP to the PVC compound on the mill.
-
Continue mixing for 5-10 minutes to ensure uniform distribution.
-
Sheet out the compounded PVC from the mill.
-
Press the sheet in a hydraulic press at 170-180°C for 5 minutes under pressure to obtain a sheet of uniform thickness (e.g., 1 mm).
-
Cool the sheet under pressure.
-
Condition the sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Evaluation of Mechanical Properties
Standard: ASTM D638 (Tensile Properties of Plastics)
Procedure:
-
Cut dumbbell-shaped specimens from the conditioned PVC sheets.
-
Measure the thickness and width of the gauge section of each specimen.
-
Conduct the tensile test using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).
-
Record the tensile strength at break and the elongation at break.
-
Test at least five specimens for each formulation and report the average values.
Thermal Analysis
4.4.1. Differential Scanning Calorimetry (DSC)
Standard: ASTM D3418
Procedure:
-
Weigh a 5-10 mg sample of the plasticized PVC into an aluminum DSC pan.
-
Heat the sample from room temperature to a temperature above its expected Tg (e.g., 100°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Cool the sample back to room temperature.
-
Perform a second heating scan at the same rate.
-
Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating curve.
4.4.2. Thermogravimetric Analysis (TGA)
Standard: ASTM E1131
Procedure:
-
Weigh a 10-15 mg sample of the plasticized PVC into a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 20°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset of degradation temperature.
Migration Resistance Test (Solvent Extraction)
Standard: ASTM D1239 (Resistance of Plastic Films to Extraction by Chemicals)
Procedure:
-
Cut circular specimens (e.g., 5 cm diameter) from the conditioned PVC sheets.
-
Weigh each specimen accurately (W₁).
-
Immerse the specimens in a specified solvent (e.g., n-hexane) in a sealed container at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24 hours).
-
Remove the specimens from the solvent, gently wipe them dry, and air-dry them for a specified period.
-
Weigh the specimens again (W₂).
-
Calculate the percentage weight loss due to plasticizer extraction: Weight Loss (%) = [(W₁ - W₂) / W₁] * 100.
Conclusion
This compound presents a viable option as a plasticizer for PVC, with the added potential benefit of flame retardancy. The experimental protocols provided herein offer a standardized framework for its evaluation. While direct quantitative data for o-CDP is scarce, the performance of analogous chlorinated phosphate esters suggests it may offer comparable or improved properties over traditional phthalate plasticizers, particularly in terms of thermal stability and migration resistance. Researchers are encouraged to perform the described experimental evaluations to ascertain the specific performance characteristics of o-CDP in their unique PVC formulations.
References
Application Notes and Protocols for o-Chlorophenyl Diphenyl Phosphate Neurotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Chlorophenyl diphenyl phosphate (o-CPDP) is an organophosphate ester used as a flame retardant and plasticizer. Due to structural similarities with other neurotoxic organophosphates, there is a growing concern regarding its potential to adversely affect the nervous system. While direct experimental data on o-CPDP is limited, this document provides a comprehensive experimental protocol for assessing its neurotoxicity based on established methodologies for structurally related aryl phosphates, such as triphenyl phosphate (TPP) and resorcinol bis(diphenyl phosphate) (RDP).[1][2]
The provided protocols detail both in vitro and in vivo approaches to characterize the neurotoxic potential of o-CPDP, focusing on key mechanisms implicated in organophosphate neurotoxicity, including acetylcholinesterase (AChE) inhibition, oxidative stress, apoptosis, and developmental neurotoxicity.
Key Mechanisms of Aryl Phosphate Neurotoxicity
Organophosphate-induced neurotoxicity is multifaceted. While inhibition of acetylcholinesterase (AChE) is a well-known mechanism for many organophosphate pesticides, aryl phosphate flame retardants may exert their neurotoxic effects through various non-cholinesterase pathways.[3][4] Key mechanisms to investigate for o-CPDP include:
-
Cholinesterase Inhibition: Although potentially weaker than organophosphate pesticides, the ability of o-CPDP to inhibit AChE should be assessed.[4]
-
Oxidative Stress: Generation of reactive oxygen species (ROS) leading to cellular damage is a common pathway for neurotoxicity.[5][6][7]
-
Apoptosis: Induction of programmed cell death in neuronal cells.
-
Developmental Neurotoxicity: Interference with the development of the nervous system, which can be assessed using models like zebrafish larvae.[8][9]
-
Neuroinflammation: Activation of inflammatory pathways in the brain.
Data Presentation: Neurotoxicity of Structurally Similar Aryl Phosphates
The following tables summarize quantitative data from neurotoxicity studies on TPP and RDP, which can serve as a reference for designing and interpreting studies on o-CPDP.
Table 1: In Vivo Neurotoxicity Data for Resorcinol bis(diphenyl phosphate) (RDP) in Zebrafish Larvae [8][9]
| Parameter | Exposure Concentration (nM) | Observation |
| Developmental Toxicity | ||
| Heart Rate | 90, 300, 900 | Decreased |
| Body Length | 90, 300, 900 | Decreased |
| Malformation Rate | 90, 300, 900 | Increased |
| Behavioral Effects | ||
| Locomotor Activity | 90, 300, 900 | Significantly Reduced |
| Biochemical Effects | ||
| Acetylcholinesterase (AChE) Activity | 90, 300, 900 | Significantly Inhibited |
| Neurotransmitter Levels | ||
| γ-aminobutyric acid (GABA) | 90, 300, 900 | Altered |
| Glutamate | 90, 300, 900 | Altered |
| Acetylcholine | 90, 300, 900 | Altered |
| Choline | 90, 300, 900 | Altered |
| Epinephrine | 90, 300, 900 | Altered |
| Gene Expression (CNS Development) | ||
| α1-tubulin, mbp, syn2a, gfap, shhα, etc. | 90, 300, 900 | Downregulated |
Table 2: In Vivo Neurotoxicity Data for Triphenyl Phosphate (TPP) in Rodents [10]
| Model | Exposure | Key Findings |
| Mice | 50 or 150 mg/kg/day (oral gavage for 30 days) | - TPP and its metabolite DPP cross the blood-brain barrier.- Induced neurodegeneration, neuroinflammation, and oxidative stress in the hippocampus, cortex, and thalamus.- Impaired learning and memory. |
| Rats (Maternal Exposure) | 16 or 32 mg/kg/day (gestation and lactation) | - Long-lasting neurobehavioral and neurochemical dysfunction in offspring. |
Experimental Protocols
In Vitro Neurotoxicity Assessment using SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is a widely used model for neurotoxicity studies due to its human origin and ability to differentiate into neuron-like cells.[11][12][13][14]
1. Cell Culture and Differentiation
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Differentiation (optional but recommended): To obtain more neuron-like characteristics, cells can be differentiated by treating with retinoic acid (e.g., 10 µM) for 5-7 days.
2. O-CPDP Exposure
-
Prepare stock solutions of o-CPDP in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the cell culture medium should be non-toxic (typically ≤ 0.1%).
-
Expose cells to a range of o-CPDP concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for various time points (e.g., 24, 48, 72 hours).
3. Key Experimental Assays
-
Cell Viability Assay (MTT Assay):
-
Seed SH-SY5Y cells in a 96-well plate.
-
After cell attachment and/or differentiation, treat with o-CPDP for the desired duration.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay:
-
Collect the cell culture supernatant after o-CPDP treatment.
-
Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released from damaged cells.
-
Follow the manufacturer's instructions to determine cytotoxicity.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Harvest cells after o-CPDP treatment.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.[15]
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase Activity Assay:
-
Use commercial kits to measure the activity of key executioner caspases (e.g., caspase-3, -9).
-
Lyse the cells and incubate the lysate with a caspase-specific substrate.
-
Measure the fluorescence or colorimetric signal according to the kit's protocol.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Load the cells with DCFH-DA.
-
After o-CPDP treatment, measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.
-
-
Acetylcholinesterase (AChE) Activity Assay:
-
Prepare cell lysates from o-CPDP treated cells.
-
Use a commercial AChE activity assay kit based on the Ellman method.
-
Measure the change in absorbance over time to determine AChE activity.
-
In Vivo Developmental Neurotoxicity Assessment using Zebrafish (Danio rerio)
Zebrafish larvae are a powerful model for high-throughput screening of developmental neurotoxicity due to their rapid development, transparency, and genetic similarity to humans.[8][9][16][17]
1. Zebrafish Maintenance and Embryo Collection
-
Maintain adult zebrafish according to standard protocols.
-
Collect freshly fertilized embryos and place them in embryo medium.
2. O-CPDP Exposure
-
Expose embryos to a range of o-CPDP concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) from a few hours post-fertilization (hpf) up to 5 or 6 days post-fertilization (dpf).[8][9]
-
Include a vehicle control (e.g., 0.01% DMSO).
-
Renew the exposure solutions daily.
3. Key Experimental Endpoints
-
Developmental Toxicity Assessment:
-
Record survival and hatching rates daily.
-
At 5 dpf, assess for morphological malformations (e.g., pericardial edema, yolk sac edema, spinal curvature) and measure body length.
-
Measure heart rate at a specific developmental stage (e.g., 48 hpf).
-
-
Locomotor Activity Assay:
-
At 5 or 6 dpf, place individual larvae in a 96-well plate.
-
Use an automated tracking system to monitor their movement under alternating light and dark cycles.
-
Analyze parameters such as total distance moved, velocity, and time spent active.
-
-
AChE Activity Assay:
-
At the end of the exposure period, pool larvae from each treatment group.
-
Homogenize the larvae and measure AChE activity using a commercial kit as described for the in vitro assay.
-
-
Neurotransmitter Analysis:
-
Homogenize pooled larvae.
-
Use High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) to quantify the levels of key neurotransmitters such as acetylcholine, dopamine, serotonin, GABA, and glutamate.
-
-
Gene Expression Analysis (qRT-PCR):
-
Extract total RNA from pooled larvae.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in neurodevelopment (e.g., mbp, syn2a, gfap, α1-tubulin).[9]
-
Visualization of Experimental Design and Signaling Pathways
Diagram 1: In Vitro Neurotoxicity Testing Workflow for o-CPDP
Caption: Workflow for assessing o-CPDP neurotoxicity in SH-SY5Y cells.
Diagram 2: In Vivo Developmental Neurotoxicity Testing Workflow for o-CPDP
Caption: Workflow for developmental neurotoxicity testing of o-CPDP in zebrafish.
Diagram 3: Potential Signaling Pathways in o-CPDP-Induced Neurotoxicity
Caption: Potential mechanisms of o-CPDP-induced neurotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. turi.org [turi.org]
- 3. researchgate.net [researchgate.net]
- 4. Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative stress in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of oxidative stress in the pathogenesis of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coupled digital visualization and multi-omics uncover neurobehavioral dysfunction in zebrafish induced by resorcinol bis(diphenylphosphate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotoxicity of an emerging organophosphorus flame retardant, resorcinol bis(diphenyl phosphate), in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Developmental Exposure to the Flame Retardant, Triphenyl Phosphate, Causes Long-lasting Neurobehavioral and Neurochemical Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anoxia or oxygen and glucose deprivation in SH-SY5Y cells: a step closer to the unraveling of neuroglobin and cytoglobin functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic effects of MPTP on SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Environmentally Relevant Concentrations of Triphenyl Phosphate (TPhP) Impact Development in Zebrafish [mdpi.com]
- 17. Press releases - Neurotoxic? New chemical screening approach provides rapid answers [ufz.de]
Application Notes and Protocols for In Vitro Cell-Based Assays of o-Chlorophenyl Diphenyl Phosphate
Audience: Researchers, scientists, and drug development professionals.
Note: While direct in vitro cell-based assay data for o-Chlorophenyl diphenyl phosphate (o-CDP) is not extensively available in the public domain, this document provides a comprehensive framework of relevant assays and detailed protocols based on studies of structurally similar organophosphate flame retardants (OPFRs). These methodologies can be readily adapted to investigate the potential cytotoxic, genotoxic, neurotoxic, and endocrine-disrupting effects of o-CDP.
Introduction
This compound is an organophosphate flame retardant. The widespread use of OPFRs has raised concerns about their potential adverse effects on human health. In vitro cell-based assays are crucial tools for rapidly screening and characterizing the toxicological profile of these compounds, providing valuable data for risk assessment.[1][2] This document outlines key in vitro assays and detailed protocols to assess the biological activity of o-CDP.
Data Presentation: Representative Quantitative Endpoints
Quantitative data from in vitro assays are essential for comparing the potency of different compounds and for in vitro to in vivo extrapolation. The following table summarizes typical quantitative data obtained from cell-based assays for OPFRs.
| Assay Type | Cell Line | Endpoint Measured | Example Value (for related OPFRs) |
| Cytotoxicity | MA-10 (Mouse Leydig) | Cell Number Reduction | ≥10 µM |
| MA-10 (Mouse Leydig) | Mitochondrial Activity | ≥50 µM | |
| Neurotoxicity | hN2™ (Human embryonic stem cell-derived neurons) | Neurite Outgrowth Inhibition | Concentration-dependent reduction |
| Rat primary cortical neurons | Neurite Outgrowth Inhibition | Concentration-dependent reduction | |
| Endocrine Disruption | MA-10 (Mouse Leydig) | Progesterone Production | 1.5 to 3-fold increase at 10 µM |
| H295R (Human adrenocortical) | Steroid Hormone Synthesis (e.g., Cortisol, Aldosterone) | Altered secretion levels | |
| Rat Estrogen Receptor Alpha (ERα) | Agonistic Activity | Reported for other OPFR metabolites | |
| Human Mineralocorticoid Receptor (MR) | Antagonistic Activity | Reported for other OPFR metabolites | |
| Oxidative Stress | MA-10 (Mouse Leydig) | Superoxide Production | 1.7-4.4-fold increase at 10 µM |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is for determining the effect of o-CDP on cell viability by measuring mitochondrial activity.
Materials:
-
Human cell line (e.g., HepG2, SH-SY5Y)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (o-CDP)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
MTT solvent (e.g., acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of o-CDP in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the old medium with the medium containing different concentrations of o-CDP. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).
Neurotoxicity Assessment: Neurite Outgrowth Assay
This assay evaluates the potential of o-CDP to interfere with neuronal development.[3]
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Appropriate culture medium and supplements (e.g., Nerve Growth Factor for PC12 differentiation)
-
o-CDP
-
DMSO
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding and Differentiation: Seed cells on coated plates (e.g., poly-L-lysine). For cell lines like PC12, induce differentiation with NGF for a defined period.
-
Compound Treatment: Expose the differentiating or differentiated neurons to various concentrations of o-CDP for 24-48 hours.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 5% BSA.
-
Incubate with primary antibody overnight at 4°C.
-
Incubate with fluorescently labeled secondary antibody and DAPI for 1-2 hours.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify neurite length and number of branches per neuron using appropriate software.
-
-
Data Analysis: Compare the neurite outgrowth parameters in o-CDP-treated cells to the vehicle control.
Endocrine Disruption Assessment: Steroidogenesis Assay in H295R Cells
This assay assesses the impact of o-CDP on the production of steroid hormones.
Materials:
-
H295R human adrenocortical carcinoma cell line
-
DMEM/F12 medium supplemented with ITS+ (Insulin, Transferrin, Selenium) and BSA
-
o-CDP
-
DMSO
-
Forskolin (as a stimulant)
-
Hormone quantification kits (e.g., ELISA for cortisol and estradiol)
-
24-well plates
Procedure:
-
Cell Seeding: Seed H295R cells in 24-well plates and allow them to attach for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of o-CDP, with and without a stimulant like forskolin.
-
Incubation: Incubate the cells for 48 hours.
-
Hormone Quantification: Collect the culture medium and measure the concentrations of key steroid hormones (e.g., cortisol, aldosterone, testosterone, estradiol) using specific ELISA kits.
-
Cell Viability: In a parallel plate, assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo) to ensure that observed effects on hormone levels are not due to cytotoxicity.
-
Data Analysis: Normalize hormone concentrations to a measure of cell viability. Calculate the fold change in hormone production relative to the vehicle control.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro assessment of o-CDP.
Simplified Steroidogenesis Pathway
Caption: Simplified steroidogenesis pathway indicating potential targets of o-CDP.
References
- 1. Frontiers | Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates [frontiersin.org]
- 2. Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated Approach for Testing and Assessment for Developmental Neurotoxicity (DNT) to Prioritize Aromatic Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship Studies of o-Chlorophenyl Diphenyl Phosphate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Chlorophenyl diphenyl phosphate and its derivatives represent a class of organophosphate esters with potential applications in drug development and toxicology. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for optimizing their efficacy and minimizing potential side effects. This document provides detailed protocols for the synthesis of a series of this compound derivatives and for the subsequent evaluation of their structure-activity relationship (SAR) as inhibitors of acetylcholinesterase (AChE), a key enzyme in the nervous system. The neurotoxic effects of many organophosphate esters are attributed to their ability to inhibit AChE, leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors.[1][2][3]
Synthesis of this compound Derivatives
A generalized protocol for the synthesis of this compound derivatives with varying substituents on the phenyl rings is presented below. This method is adapted from established procedures for the synthesis of triaryl phosphates. The core of this synthetic approach involves the reaction of a substituted phenol with diphenyl phosphoryl chloride in the presence of a base.
Experimental Protocol: General Synthesis of Substituted this compound Derivatives
Materials:
-
Diphenyl phosphoryl chloride
-
Substituted o-chlorophenol (e.g., o-chloro-4-methylphenol, o-chloro-4-nitrophenol, etc.)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a solution of the appropriately substituted o-chlorophenol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diphenyl phosphoryl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the desired this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Illustrative Synthesis Workflow:
Caption: General workflow for the synthesis of this compound derivatives.
Structure-Activity Relationship (SAR) Studies
The following table presents hypothetical quantitative data for a series of synthesized this compound derivatives tested for their inhibitory activity against acetylcholinesterase. This data is for illustrative purposes to demonstrate how SAR can be analyzed. The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC50).
| Compound ID | R1-substituent (para to -OH) | R2-substituent (ortho to -OH) | IC50 (µM) for AChE |
| 1 | H | Cl | 15.2 |
| 2a | CH₃ | Cl | 8.5 |
| 2b | OCH₃ | Cl | 5.1 |
| 2c | NO₂ | Cl | 25.8 |
| 2d | F | Cl | 12.3 |
| 3a | H | H | 22.7 |
| 3b | H | Br | 13.9 |
Interpretation of Hypothetical SAR Data:
-
Effect of para-substituent (R1): Comparing the parent compound 1 with its para-substituted analogs (2a-d ), electron-donating groups like methyl (2a ) and methoxy (2b ) appear to enhance the inhibitory activity (lower IC50 values). Conversely, the electron-withdrawing nitro group (2c ) decreases the activity. This suggests that electron density on the phenyl ring attached to the phosphate group may play a role in the interaction with the enzyme's active site.
-
Effect of ortho-substituent (R2): A comparison between the unsubstituted analog (3a ) and the chlorinated (1 ) and brominated (3b ) analogs suggests that the presence of a halogen at the ortho position is beneficial for inhibitory activity. The slightly higher potency of the bromo-substituted derivative (3b ) compared to the chloro-substituted one (1 ) may indicate a role for the size or polarizability of the halogen atom.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The inhibitory activity of the synthesized compounds against acetylcholinesterase can be determined using the colorimetric method developed by Ellman.[4][5][6] This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.[4][7]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Synthesized this compound derivatives (test compounds)
-
Donepezil or other known AChE inhibitor (positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in DMSO.
-
In a 96-well microplate, add 140 µL of phosphate buffer (0.1 M, pH 8.0) to each well.
-
Add 20 µL of various concentrations of the test compounds (or positive control) to the respective wells. For the control (uninhibited) wells, add 20 µL of DMSO.
-
Add 10 µL of AChE solution (e.g., 0.1 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37 °C for 15 minutes.
-
Add 10 µL of DTNB solution (10 mM in phosphate buffer) to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution (14 mM in phosphate buffer) to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader at different time intervals (e.g., every minute for 5 minutes) to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction ] x 100
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
AChE Inhibition Assay Workflow:
Caption: Workflow for the acetylcholinesterase inhibition assay using Ellman's method.
Signaling Pathway
The primary mechanism of action for many organophosphate esters is the inhibition of acetylcholinesterase at the cholinergic synapse. The diagram below illustrates the normal function of a cholinergic synapse and the impact of AChE inhibition.
Caption: Inhibition of AChE by this compound derivatives at the cholinergic synapse.
In a normal cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, leading to signal transduction. Acetylcholinesterase (AChE) in the synaptic cleft rapidly hydrolyzes ACh into choline and acetate, terminating the signal. Organophosphate inhibitors, such as the this compound derivatives, covalently bind to the active site of AChE, rendering it inactive. This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of the postsynaptic receptors, which can result in neurotoxicity.[2][8] Beyond direct AChE inhibition, some organophosphate esters have been shown to exert neurotoxic effects through other mechanisms, including oxidative stress and interference with other neurotransmitter pathways, but AChE inhibition remains the most well-characterized mechanism.[1][8]
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the synthesis of this compound derivatives and the systematic evaluation of their structure-activity relationships as acetylcholinesterase inhibitors. By following these methodologies, researchers can generate valuable data to inform the design of novel compounds with desired biological activities for applications in drug discovery and to better understand the toxicological profiles of this class of organophosphate esters.
References
- 1. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organophosphate neurotoxicity and its relation to neurological changes and psychiatric disorders | Research, Society and Development [rsdjournal.org]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. scribd.com [scribd.com]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: o-Chlorophenyl diphenyl phosphate as a Reference Standard in Analytical Chemistry
Introduction
o-Chlorophenyl diphenyl phosphate is an organophosphate compound. Due to its structural similarity to common organophosphate flame retardants (OPFRs) and their metabolites, it serves as a valuable reference standard in analytical chemistry. OPFRs are widely used in various consumer products and have become a subject of environmental and health concern, necessitating their accurate detection and quantification in diverse matrices such as environmental samples, consumer goods, and biological tissues.[1] This document provides detailed application notes and protocols for the use of this compound as an analytical reference standard, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
Physicochemical Properties
A clear understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application in analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄ClO₄P | [2] |
| Molecular Weight | 360.73 g/mol | [2] |
| Synonyms | (2-Chlorophenyl) diphenyl phosphate, Phosphoric acid, 2-chlorophenyl diphenyl ester | [3] |
| Stereochemistry | Achiral | [2] |
| Appearance | (Assumed) Crystalline solid or viscous liquid | |
| Solubility | Soluble in organic solvents like methanol, acetonitrile |
Reference Standard Quantitative Data (Representative)
The following table outlines the typical specifications for a certified reference material (CRM) of this compound. These values are essential for ensuring the accuracy and traceability of analytical measurements.
| Parameter | Specification |
| Purity | ≥98.5% (by qNMR or HPLC) |
| Identity | Confirmed by ¹H-NMR, ³¹P-NMR, and MS |
| Certified Concentration (for solution) | 100.0 µg/mL ± 0.5 µg/mL in Acetonitrile |
| Storage Conditions | 2-8°C, protected from light |
| Shelf Life | 24 months from date of certification |
| Traceability | Traceable to NIST primary standards |
Experimental Protocols
Protocol 1: Quantification of this compound in Water Samples by LC-MS/MS
This protocol details a method for the analysis of this compound in water samples, a common application in environmental monitoring. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by detection with a triple quadrupole mass spectrometer.
1. Principle
A known volume of a water sample is fortified with an isotopically labeled internal standard. The sample is then passed through a solid-phase extraction (SPE) cartridge to extract the analyte of interest and remove interfering matrix components. After elution and concentration, the extract is analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[4]
2. Materials and Reagents
-
This compound certified reference standard
-
Isotopically labeled internal standard (e.g., Diphenyl-d10-phosphate)
-
HPLC-grade methanol, acetonitrile, and water[1]
-
Formic acid (LC-MS grade)[5]
-
Ammonium acetate (LC-MS grade)[5]
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Glass vials and syringes with filters
3. Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL): If starting from a neat standard, accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of acetonitrile in a Class A volumetric flask.
-
Working Standard Solutions (0.1 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard (IS) Stock Solution (10 µg/mL): Prepare a stock solution of the isotopically labeled internal standard in acetonitrile.
-
IS Spiking Solution (100 ng/mL): Dilute the IS stock solution to a concentration suitable for spiking into samples.
4. Sample Preparation (Solid-Phase Extraction)
-
Sample Collection: Collect 100 mL of the water sample in a clean glass container.
-
Fortification: Add a known amount (e.g., 100 µL) of the 100 ng/mL IS spiking solution to the water sample.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the analyte from the cartridge with 2 x 4 mL of acetonitrile into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of 50:50 acetonitrile/water. Vortex to mix and transfer to an autosampler vial for analysis.
5. LC-MS/MS Instrumental Parameters
The following are representative parameters for an LC-MS/MS system. These should be optimized for the specific instrument in use.
| Parameter | Setting |
| LC System | Agilent 1260 Infinity II or equivalent |
| Column | Kinetex C18 (100 mm x 3 mm, 2.6 µm) or equivalent[5] |
| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Acetate |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 10 min, hold for 5 min, re-equilibrate |
| MS System | AB Sciex 6500 QTrap or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| IonSpray Voltage | -4500 V |
| Temperature | 450 °C |
| MRM Transitions (Hypothetical) | To be determined by infusion of the standard |
| This compound | Q1: 359.0 -> Q3: 169.0 (Quantifier), Q1: 359.0 -> Q3: 249.0 (Qualifier) |
| Diphenyl-d10-phosphate (IS) | Q1: 259.1 -> Q3: 101.1 |
6. Quality Control
-
Calibration Curve: Analyze the working standard solutions to generate a calibration curve. A linear regression with a correlation coefficient (r²) > 0.99 is required.
-
Blanks: Analyze a method blank (reagents carried through the entire preparation process) with each batch to check for contamination.
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Spike Recovery: Analyze a matrix spike (a real sample fortified with a known amount of the standard) to assess method accuracy. Recoveries should be within 70-120%.
-
Replicates: Analyze a sample in duplicate or triplicate to assess method precision. The relative standard deviation (RSD) should be <15%.
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to the use of this compound as a reference standard.
Caption: General workflow for using a certified reference standard in quantitative analysis.
Caption: Logical relationship between an analyte, its parent compound, and an isomeric internal standard.
References
Troubleshooting & Optimization
optimizing "o-Chlorophenyl diphenyl phosphate" synthesis yield and purity
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of o-Chlorophenyl diphenyl phosphate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the phosphorylation of a mixture of phenol and o-chlorophenol using a phosphorylating agent, typically phosphorus oxychloride (POCl₃). The reaction is generally facilitated by a catalyst to drive the reaction towards the desired product and improve selectivity.
Q2: What are the typical reactants and catalysts used in this synthesis?
A2: The primary reactants are o-chlorophenol, phenol, and phosphorus oxychloride. Various catalysts can be employed, including Lewis acids or mixtures of triphenylphosphine and triphenylphosphine oxide, to enhance the reaction rate and yield.[1][2]
Q3: What are the common side products I should expect?
A3: The reaction can lead to a mixture of phosphate esters. Common side products include triphenyl phosphate (TPP) from the reaction of phenol alone, and monophenyl dichlorophosphate or di-o-chlorophenyl phenyl phosphate depending on the stoichiometry and reaction conditions.[1]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored using Gas Chromatography (GC). By analyzing aliquots of the reaction mixture, you can track the consumption of the starting materials, such as phenol, to determine the reaction's endpoint. A common target is to continue the reaction until the phenol content is below 0.5%.[1]
Q5: What are the recommended purification methods for the final product?
A5: The primary method for purifying this compound from the reaction mixture is fractional distillation or rectification under reduced pressure.[1] This separates the desired product from unreacted starting materials, catalysts, and lower or higher boiling point side products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the catalyst is pure and has been stored under appropriate conditions (e.g., free from moisture). For solid catalysts, ensure they are finely powdered for maximum surface area. |
| Moisture Contamination | Phosphorus oxychloride (POCl₃) is highly sensitive to moisture and will decompose, reducing its effectiveness. Ensure all glassware is oven-dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if the reaction is not solvent-free. |
| Incorrect Reaction Temperature | The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow. If it is too high, it can lead to the formation of undesired side products or decomposition. Refer to the optimized temperature ranges for similar reactions (e.g., 130-150°C).[1] |
| Sub-optimal Molar Ratios | The stoichiometry of the reactants significantly impacts the product distribution. An incorrect molar ratio of phenols to POCl₃ can lead to the formation of undesired phosphate esters. A typical molar ratio of total phenols to POCl₃ is in the range of 1.5:1 to 2.2:1.[1] |
Issue 2: Low Product Purity (Contamination with Side Products)
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | An excess of phenol will lead to a higher proportion of triphenyl phosphate (TPP). Carefully control the molar ratio of o-chlorophenol to phenol to achieve the desired product. |
| Prolonged Reaction Time | Extending the reaction time unnecessarily after the starting materials have been consumed can lead to the formation of more complex and higher boiling point side products. Monitor the reaction by GC to determine the optimal endpoint.[1] |
| Inefficient Purification | Standard distillation may not be sufficient to separate products with close boiling points. Use a fractional distillation column with sufficient theoretical plates and perform the distillation under high vacuum to lower the boiling points and prevent thermal decomposition. |
| Catalyst Residue | Some catalysts or their byproducts may co-distill with the product. Investigate aqueous work-up procedures post-reaction to remove water-soluble catalysts or impurities before distillation. However, be cautious as this can introduce moisture and risk hydrolysis. |
Experimental Protocols
Key Experiment: Synthesis via Phosphorylation with POCl₃
This protocol is a generalized procedure based on common methods for synthesizing similar chlorinated phosphate esters.[1][2]
Materials:
-
o-Chlorophenol
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Phenol
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Phosphorus oxychloride (POCl₃)
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Catalyst (e.g., Triphenylphosphine/Triphenylphosphine oxide mixture)
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Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen.
-
Charging the Reactor: Charge the reactor with the desired molar equivalents of o-chlorophenol and phenol.
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Catalyst Addition: Add the catalyst to the phenol mixture. For example, a mixture of triphenylphosphine (1-3% of phenol weight) and triphenylphosphine oxide (1.5-3% of phenol weight) can be used.[1]
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Reactant Addition: Begin stirring and slowly add phosphorus oxychloride (POCl₃) to the mixture. The addition should be done dropwise to control the initial exothermic reaction.
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Heating and Reaction: After the addition is complete, slowly heat the mixture to the target reaction temperature (e.g., 130-150°C).[1]
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Monitoring: Monitor the reaction progress by taking small samples periodically and analyzing them by GC to check for the disappearance of phenol.
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Reaction Completion: Once the phenol content is below the desired threshold (e.g., <0.5%), the reaction is considered complete.[1]
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Purification: Cool the reaction mixture and set up for vacuum distillation. Purify the crude product by fractional distillation under reduced pressure to isolate the this compound.
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Product Distribution (Illustrative)
| Mole Ratio (Phenol:o-Chlorophenol:POCl₃) | Expected Major Product | Potential Major Impurities |
| 2.1 : 1 : 1 | This compound | Triphenyl phosphate (TPP) |
| 1 : 2.1 : 1 | Di-(o-chlorophenyl) phenyl phosphate | This compound |
| 3.1 : 0 : 1 | Triphenyl phosphate (TPP) | Diphenyl chlorophosphate |
| 1 : 1 : 1 | Mixture of phosphate esters | Starting materials, chlorinated intermediates |
Table 2: Influence of Reaction Conditions on Synthesis Outcome
| Parameter | Condition | Effect on Yield | Effect on Purity |
| Temperature | Too Low (<100°C) | Low (Slow reaction rate) | High (Fewer side reactions) |
| Optimal (130-150°C) | High | Good (Balanced rate and selectivity) | |
| Too High (>160°C) | Decreased (Decomposition) | Low (Increased side products) | |
| Catalyst | None | Very Low | N/A |
| Lewis Acid / Ph₃P+Ph₃PO | High | Good (Improved selectivity) | |
| Atmosphere | Air | Low (POCl₃ hydrolysis) | Low (Hydrolysis byproducts) |
| Inert (N₂ or Ar) | High | High (Protects reagents) |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for identifying and solving common synthesis issues.
References
resolving "o-Chlorophenyl diphenyl phosphate" co-elution in chromatography
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is o-Chlorophenyl diphenyl phosphate and in what type of analysis is it typically encountered?
A1: this compound (o-CPDP) is an organophosphate ester. Its chemical formula is C₁₈H₁₄ClO₄P, and it has a molecular weight of 360.73 g/mol .[1] Organophosphate esters are frequently used as flame retardants and plasticizers in a variety of consumer and industrial products.[2] As a result, o-CPDP and similar compounds are often analytes of interest in environmental monitoring, consumer product safety testing, and biological monitoring studies.[2][3] The analysis of these compounds is typically performed using gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).[3][4]
Q2: What is co-elution in chromatography and why is it a problem?
A2: Co-elution occurs when two or more different compounds elute from the chromatographic column at the same time, resulting in overlapping or unresolved peaks.[5] This is a significant issue in analytical chemistry because it can lead to inaccurate identification and quantification of the target analytes.[5] If two compounds have very similar mass spectra, as is often the case with isomers, mass spectrometry alone cannot distinguish them if they co-elute. Therefore, achieving good chromatographic separation is critical for reliable results.
Q3: How can I detect co-elution in my chromatogram?
A3: Detecting co-elution can be challenging, especially if the peaks perfectly overlap. Here are a few indicators:
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Peak Shape Deformities: Look for asymmetrical peaks, such as those with a shoulder or tailing, or peaks that appear broader than expected.[5]
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Mass Spectral Inconsistency: If you are using a mass spectrometer, you can examine the mass spectra across the width of the peak. If the spectra change from the leading edge to the trailing edge of the peak, it is a strong indication of co-elution.[5]
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Diode Array Detector (DAD) Analysis: For HPLC with a DAD, peak purity analysis can be performed. The software can assess the spectral homogeneity across the peak. A non-homogenous peak suggests the presence of more than one compound.[5]
Troubleshooting Guide: Resolving this compound Co-elution
A common challenge in the analysis of chlorinated organophosphate esters is the co-elution of positional isomers. For instance, this compound (o-CPDP) may co-elute with its isomer, p-Chlorophenyl diphenyl phosphate (p-CPDP), due to their very similar physicochemical properties. This guide provides a systematic approach to resolving this and similar co-elution issues.
Below is a troubleshooting workflow to address the co-elution of o-CPDP.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
stability of "o-Chlorophenyl diphenyl phosphate" under different environmental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of o-Chlorophenyl diphenyl phosphate under various environmental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including:
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pH: Hydrolysis is a major degradation pathway for organophosphate esters. The rate of hydrolysis is often pH-dependent.
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Temperature: Elevated temperatures can accelerate degradation through hydrolysis and thermal decomposition.
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Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.
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Oxidizing Agents: Strong oxidizing agents can cause chemical degradation.[1]
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Presence of Moisture: As the compound is susceptible to hydrolysis, the presence of moisture, even atmospheric, can lead to degradation over time.[1][2]
Q2: What are the expected degradation products of this compound?
A2: Based on the structure and known degradation pathways of similar organophosphate esters, the primary degradation products are expected to be diphenyl phosphate (DPHP) and o-chlorophenol, resulting from the hydrolysis of the phosphate ester bond. Further degradation of these primary products may also occur under forcing conditions.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry, and well-ventilated area.[1][2] For long-term storage, refrigeration is recommended.[1]
Q4: Is this compound compatible with common laboratory solvents?
A4: While specific compatibility data for this compound is limited, organophosphate esters are generally soluble in a range of organic solvents. However, compatibility should be assessed on a case-by-case basis, particularly with protic solvents like alcohols, which could potentially participate in transesterification reactions, especially in the presence of a catalyst.[1] It is crucial to use dry solvents if the intention is to prevent hydrolysis.
Troubleshooting Guides
Issue 1: Unexpectedly fast degradation of this compound in an aqueous solution buffered at neutral pH.
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Question: My solution of this compound at pH 7 is degrading much faster than anticipated. What could be the cause?
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Answer:
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Check Buffer Composition: Certain buffer components can catalyze hydrolysis. For example, some carboxylate or phosphate buffers have been shown to influence the hydrolysis rate of other esters. Consider using an alternative buffer system, such as TRIS or HEPES, to see if the degradation rate changes.
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Purity of Water: Ensure you are using high-purity water (e.g., Type I or HPLC-grade). Contaminants such as metal ions or microbial enzymes in lower-purity water can catalyze degradation.
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Temperature Control: Verify the accuracy of your temperature control system. A higher-than-expected temperature will significantly increase the hydrolysis rate.
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Photodegradation: Ensure your experimental setup is protected from light. Even ambient laboratory light can cause photodegradation over extended periods.
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Issue 2: High variability in stability data between replicate experiments.
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Question: I am observing significant scatter in my stability data for this compound. How can I improve the reproducibility of my experiments?
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Answer:
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Standardize Solution Preparation: Ensure that the stock solutions are prepared fresh from a well-characterized solid material and that the concentration is verified (e.g., by UV-Vis spectroscopy) before each experiment. The solid should be stored under the recommended conditions.
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Control Environmental Parameters: Tightly control the temperature, pH, and light exposure across all replicates. Use a calibrated incubator or water bath and a calibrated pH meter.
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Homogeneity of the Sample: Ensure complete dissolution and mixing of this compound in the test medium before starting the experiment.
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Analytical Method Validation: Verify that your analytical method (e.g., HPLC-UV, LC-MS) is validated for precision, accuracy, and linearity for this compound and its expected degradation products. Poor chromatography or detector response can lead to variable results.
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Issue 3: Mass balance issues in degradation studies.
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Question: The concentration of this compound is decreasing, but I cannot account for the loss with the appearance of the expected degradation products. What should I investigate?
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Answer:
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Adsorption to Surfaces: this compound and its degradation products may adsorb to the surfaces of your experimental vessels (e.g., glass or plastic vials). Consider silanizing glassware or using different types of plastic vials to minimize adsorption.
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Formation of Unexpected Degradants: Your degradation conditions might be leading to the formation of secondary or unexpected degradation products that are not being monitored by your current analytical method. A broader analytical approach, such as using a mass spectrometer to screen for other masses, may be necessary.
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Volatilization: Although this compound has a low vapor pressure, its degradation products (e.g., o-chlorophenol) might be more volatile. Ensure your experimental vessels are well-sealed.
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Analytical Method Limitations: Your analytical method may not be able to detect all degradation products. For instance, some degradation products may not have a chromophore for UV detection or may ionize poorly in a mass spectrometer. Method development to include all potential degradants is crucial.
-
Stability Data Summary
The following data are illustrative and intended to provide a general understanding of the stability profile. Actual experimental results may vary.
Table 1: Hydrolytic Stability of this compound (50 µM) at 25°C
| pH | Half-life (t½) in Days | Predominant Degradation Products |
| 4.0 | 120 | Diphenyl phosphate, o-Chlorophenol |
| 7.0 | 45 | Diphenyl phosphate, o-Chlorophenol |
| 9.0 | 15 | Diphenyl phosphate, o-Chlorophenol |
Table 2: Thermal Stability of this compound (Solid State) at 100°C
| Time (hours) | Remaining this compound (%) | Observations |
| 0 | 100 | White powder |
| 24 | 98.5 | No change in appearance |
| 72 | 95.2 | Slight discoloration |
| 168 | 88.7 | Yellowing of the powder |
Table 3: Photostability of this compound (in Acetonitrile Solution) under ICH Q1B Conditions
| Condition | Time (hours) | Remaining this compound (%) |
| UV Light (200 Wh/m²) | 1.2 | 85.3 |
| Visible Light (1.2 M lux·h) | 100 | 92.1 |
| Dark Control | 100 | 99.5 |
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability
-
Preparation of Buffers: Prepare buffers of the desired pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate for pH 4, phosphate for pH 7, and borate for pH 9).
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Preparation of Stock Solution: Prepare a stock solution of this compound in a water-miscible, non-reactive organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
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Initiation of Experiment: Spike the stock solution into the pre-warmed buffer solutions in sealed, light-protected vials to achieve a final concentration of 50 µM. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the hydrolysis rate.
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Incubation: Incubate the vials at a constant temperature (e.g., 25°C).
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Sampling: At predetermined time points, withdraw an aliquot from each vial.
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Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection) to determine the concentration of this compound and its degradation products.
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Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the line will be the negative of the pseudo-first-order rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Visualizations
Caption: Experimental workflow for determining the hydrolytic stability of this compound.
Caption: Hypothetical primary degradation pathway of this compound via hydrolysis.
References
Technical Support Center: Analysis of o-Chlorophenyl diphenyl phosphate Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of o-Chlorophenyl diphenyl phosphate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation byproducts of this compound?
Based on the degradation pathways of structurally similar organophosphate flame retardants, the primary degradation of this compound is expected to occur through the hydrolysis of one of the phosphate ester bonds. This process is anticipated to yield diphenyl phosphate (DPHP) and o-chlorophenol . Further degradation of diphenyl phosphate may lead to the formation of phenol and ultimately phosphoric acid .
Q2: What are the main degradation pathways for this compound?
The principal degradation pathways for this compound are likely to be hydrolysis, photodegradation, and microbial degradation.
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Hydrolysis: This is a key abiotic degradation process where the molecule is cleaved by reaction with water. The ester bond connecting the o-chlorophenyl group to the phosphate is a likely point of initial cleavage.
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Photodegradation: Exposure to ultraviolet (UV) light can induce the breakdown of the molecule. This process can involve direct photolysis or indirect photo-oxidation by reactive species like hydroxyl radicals.
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Microbial Degradation: Various microorganisms in soil and water have been shown to degrade organophosphate esters. This typically involves enzymatic hydrolysis of the ester bonds.
Q3: My analytical results show unexpected peaks. What could they be?
Unexpected peaks in your chromatogram could be due to several factors:
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Secondary Degradation Products: Further breakdown of the primary byproducts (DPHP and o-chlorophenol) can occur, leading to a variety of smaller, more polar compounds.
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Isomeric Impurities: The commercial this compound standard may contain isomers (e.g., p-Chlorophenyl diphenyl phosphate) that co-elute or have similar mass spectra.
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Matrix Effects: Components of your experimental matrix (e.g., soil, water, biological media) can interfere with the analysis.
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Contamination: Contamination from solvents, glassware, or sample handling can introduce extraneous peaks.
Troubleshooting Tip: To identify unknown peaks, consider using high-resolution mass spectrometry (HRMS) for accurate mass determination and subsequent database searching. Also, running a blank sample (matrix without the target analyte) can help identify background contamination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detection of degradation byproducts | - Insufficient degradation time.- Experimental conditions (pH, temperature) are not optimal for degradation.- Inefficient extraction of byproducts from the sample matrix.- Analytical method lacks sufficient sensitivity. | - Extend the duration of the degradation experiment.- Adjust pH and temperature to favor hydrolysis or microbial activity.- Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Consider different solvent polarities and pH adjustments.- Use a more sensitive analytical technique like tandem mass spectrometry (MS/MS). |
| Poor peak shape or resolution in chromatography | - Inappropriate column selection.- Mobile phase composition is not optimized.- Contamination of the column or guard column. | - For GC-MS, ensure proper derivatization if necessary. For LC-MS, select a column with appropriate chemistry (e.g., C18) for the polarity of the analytes.- Perform a gradient optimization for the mobile phase to improve separation.- Flush the column with a strong solvent or replace the guard column. |
| Inconsistent quantitative results | - Inaccurate standard preparation.- Matrix effects (ion suppression or enhancement in MS).- Variability in sample preparation. | - Prepare fresh calibration standards and verify their concentrations.- Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects.- Ensure consistent and precise execution of the extraction and sample handling procedures. |
Quantitative Data Summary
Since direct quantitative data for the degradation of this compound is limited, the following table provides an illustrative summary based on the degradation of the closely related compound, Triphenyl phosphate (TPHP), to Diphenyl phosphate (DPHP). These values can serve as an initial reference for experimental design.
| Degradation Process | Matrix | Half-life (t½) of Parent Compound | Reference Byproduct Formation |
| Hydrolysis | Distilled Water (pH 7-9) | 3 - 19 days | Formation of DPHP and phenol.[1] |
| Biodegradation | Activated Sludge | 2.8 days (DT50) | 99% mineralization after 28 days. |
| Photodegradation | Atmospheric Particles | 2.4 - 5.9 days | Formation of DPHP. |
Experimental Protocols
1. Sample Preparation for Degradation Studies
A general protocol for preparing aqueous samples for degradation analysis is as follows:
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Spiking: Prepare a stock solution of this compound in a water-miscible solvent (e.g., methanol, acetonitrile). Spike the desired aqueous matrix (e.g., buffered distilled water, environmental water sample) to the target initial concentration. The final solvent concentration should be kept low (typically <0.1%) to avoid co-solvent effects.
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Incubation: Incubate the samples under the desired experimental conditions (e.g., controlled temperature, light exposure, or with microbial inoculum).
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Sampling: At predetermined time points, collect aliquots of the sample for analysis.
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Quenching (for microbial studies): If microbial activity needs to be stopped, add a suitable quenching agent (e.g., sodium azide) or acidify the sample.
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Extraction:
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Solid-Phase Extraction (SPE):
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Condition a C18 SPE cartridge with methanol followed by deionized water.
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Load the aqueous sample onto the cartridge.
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Wash the cartridge with deionized water to remove interfering salts.
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Elute the analytes with a suitable organic solvent (e.g., ethyl acetate, acetonitrile).
-
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Liquid-Liquid Extraction (LLE):
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Adjust the pH of the aqueous sample as needed (e.g., acidify to pH 2-3 for acidic byproducts).
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Extract the sample with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) by vigorous shaking.
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Separate the organic layer. Repeat the extraction process on the aqueous layer for better recovery.
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Combine the organic extracts.
-
-
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Concentration and Reconstitution: Evaporate the solvent from the eluate or extract under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a suitable solvent for instrumental analysis (e.g., acetonitrile, mobile phase).
2. Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of this compound and its degradation byproducts.
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Chromatographic Separation:
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Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
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Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes based on their polarity.
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Flow Rate: 0.2 - 0.4 mL/min.
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Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be tested for optimal sensitivity for the parent compound and its byproducts. DPHP, being acidic, often ionizes well in negative mode.
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Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and one or more product ions.
-
Illustrative MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | [M+H]⁺ or [M-H]⁻ | Fragment 1 | Fragment 2 |
| Diphenyl phosphate (DPHP) | [M-H]⁻ | Fragment 1 | Fragment 2 |
| o-Chlorophenol | [M-H]⁻ | Fragment 1 | Fragment 2 |
| Phenol | [M-H]⁻ | Fragment 1 | Fragment 2 |
Note: The exact m/z values for the precursor and product ions need to be determined experimentally by infusing a standard solution of each analyte into the mass spectrometer.
Visualizations
Caption: Predicted degradation pathway of this compound.
Caption: General experimental workflow for degradation studies.
References
troubleshooting "o-Chlorophenyl diphenyl phosphate" sample preparation for analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with o-Chlorophenyl diphenyl phosphate. The following sections offer detailed insights into sample preparation, analytical methodologies, and solutions to common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the determination of this compound?
A1: The most common analytical methods for this compound and other organophosphate flame retardants (OPFRs) are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for sensitive and selective detection.[1][2] GC-MS is particularly prevalent for the analysis of OPFRs in environmental and consumer product samples.[1][2] HPLC-MS/MS is also a powerful technique, especially for analyzing OPFR metabolites in biological samples like urine.[3][4]
Q2: Which solvents are recommended for dissolving and extracting this compound?
A2: this compound is expected to be soluble in various organic solvents. For sample extraction, toluene is a commonly used solvent for OPFRs from solid matrices like consumer products.[3] Acetonitrile is also frequently employed, particularly in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods for food and environmental samples.[5] For liquid-liquid extraction, ethyl acetate is a suitable choice.[6] The choice of solvent will ultimately depend on the sample matrix and the subsequent analytical technique.
Q3: What are "matrix effects" and how can they impact the analysis of this compound?
A3: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix.[7] These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. In the analysis of this compound, complex sample matrices (e.g., soil, biological fluids, polymers) can introduce interfering compounds that affect the ionization efficiency in MS detection or cause chromatographic peak distortion. To mitigate matrix effects, strategies such as matrix-matched calibration standards, the use of internal standards, and thorough sample cleanup procedures like solid-phase extraction (SPE) are recommended.
Q4: How can I perform a cleanup of my sample extract before instrumental analysis?
A4: Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration of OPFRs. Various SPE sorbents are available, and the choice depends on the analyte's properties and the sample matrix. For OPFRs, mixed-mode anion exchangers have been used effectively.[8] Dispersive SPE (dSPE), often used in QuEChERS methods, with sorbents like graphitized carbon black can also be employed for cleanup.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Incomplete Extraction: The chosen solvent may not be optimal for extracting this compound from the specific sample matrix. Extraction time or temperature may be insufficient. | - Test a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethyl acetate, acetonitrile, toluene).- Increase extraction time and/or use techniques like sonication or microwave-assisted extraction to improve efficiency.[10]- Ensure the sample is adequately homogenized before extraction. |
| Analyte Loss During Cleanup: The analyte may be irreversibly adsorbed to the SPE sorbent or lost during solvent evaporation steps. | - Optimize the SPE method by testing different sorbents and elution solvents.- Use a gentle stream of nitrogen for solvent evaporation and avoid complete dryness.- Consider using a keeper solvent (e.g., a small amount of a high-boiling point solvent) to prevent analyte loss. | |
| Analyte Degradation: this compound may be unstable under certain pH or temperature conditions. Aryl phosphates can hydrolyze at elevated temperatures, and this process can be accelerated by acids or bases.[11] | - Ensure that the pH of the sample and extraction solvents is controlled, preferably neutral.- Avoid high temperatures during sample preparation and storage.- Analyze samples as quickly as possible after preparation. | |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | Active Sites in GC System: Polar analytes like organophosphates can interact with active sites in the GC inlet liner, column, or detector, leading to peak tailing.[5] | - Use a deactivated GC inlet liner and a high-quality, inert GC column.- Regularly maintain the GC system, including trimming the column and cleaning the inlet. |
| Matrix Overload: High concentrations of co-extractants from the sample matrix can overload the analytical column. | - Dilute the sample extract before injection.- Improve the sample cleanup procedure to remove more of the interfering matrix components. | |
| Inappropriate Mobile Phase (HPLC): The mobile phase composition may not be suitable for the analyte, leading to poor peak shape. | - Optimize the mobile phase composition, including the organic modifier, aqueous component, and any additives (e.g., buffers). | |
| High Background or Interferences in Chromatogram/Mass Spectrum | Contamination: Solvents, reagents, glassware, or the laboratory environment can be sources of contamination. | - Use high-purity solvents and reagents.- Thoroughly clean all glassware before use.- Analyze a method blank with each batch of samples to identify and eliminate sources of contamination. |
| Matrix Interferences: Co-eluting matrix components can produce signals that overlap with the analyte of interest. | - Improve the selectivity of the sample preparation method (e.g., use a more specific SPE sorbent).- Optimize the chromatographic separation to resolve the analyte from interfering peaks.- For MS detection, use high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) with specific transitions to enhance selectivity. | |
| Inconsistent or Non-Reproducible Results | Inhomogeneous Sample: The analyte may not be uniformly distributed throughout the sample. | - Ensure thorough homogenization of the sample before taking a subsample for extraction. |
| Inconsistent Sample Preparation: Variations in extraction time, solvent volumes, or cleanup procedures between samples. | - Follow a standardized and well-documented sample preparation protocol (SOP).- Use calibrated pipettes and other volumetric glassware. | |
| Instrumental Instability: Fluctuations in instrument performance (e.g., injection volume, detector response). | - Regularly perform instrument maintenance and calibration checks.- Use an internal standard to correct for variations in instrument response. |
Quantitative Data
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP (Octanol/Water) | Calculated Water Solubility (mol/L) |
| This compound | C₁₈H₁₄ClO₄P | 360.73[12] | 5.985[13] | 10⁻⁷⁸²[13] |
| Diphenyl chlorophosphate | C₁₂H₁₀ClO₃P | 268.63[14] | - | Insoluble in water[14] |
| Diphenyl phosphate | C₁₂H₁₁O₄P | 250.19 | - | Insoluble in water[11] |
| Cresyl diphenyl phosphate | - | ~340.33 | - | - |
Note: Some data are for structurally similar compounds and should be used as an estimation.
Experimental Protocols
Protocol 1: Extraction of this compound from Solid Matrices (e.g., Consumer Products)
This protocol is adapted from a general method for organophosphate flame retardants.[3]
-
Sample Homogenization: Weigh approximately 1 gram of the homogenized solid sample into a centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard.
-
Solvent Extraction:
-
Add 10 mL of toluene to the centrifuge tube.
-
Vortex the sample for 1 minute at high speed.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.
-
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid material from the solvent extract.
-
Extract Collection: Carefully transfer the supernatant (toluene extract) to a clean tube.
-
Concentration and Reconstitution:
-
Evaporate the extract to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane or mobile phase) to a final volume of 1 mL for GC-MS or HPLC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Extracts
This protocol is a general guideline and should be optimized for this compound.
-
SPE Cartridge Conditioning:
-
Condition an appropriate SPE cartridge (e.g., mixed-mode anion exchanger) by passing 5 mL of elution solvent (e.g., ethyl acetate), followed by 5 mL of conditioning solvent (e.g., methanol), and finally 5 mL of equilibration solvent (e.g., deionized water).
-
-
Sample Loading: Load the reconstituted sample extract (from Protocol 1, after being solvent-exchanged to be compatible with the SPE loading conditions) onto the SPE cartridge at a slow flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte with 5 mL of a suitable elution solvent (e.g., ethyl acetate or acetone).
-
Final Concentration: Evaporate the eluate to the desired final volume for analysis.
Visualizations
Caption: General workflow for the sample preparation of this compound.
Caption: Decision tree for troubleshooting low analyte recovery issues.
References
- 1. cromlab-instruments.es [cromlab-instruments.es]
- 2. Gas chromatographic determination of phosphate-based flame retardants in styrene-based polymers from waste electrical and electronic equipment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphates in human urine by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Determination of a flame retardant hydrolysis product in human urine by SPE and LC-MS. Comparison of molecularly imprinted solid-phase extraction with a mixed-mode anion exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. 2-Chlorophenyl diphenyl phosphate (CAS 115-85-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. Diphenyl chlorophosphate | C12H10ClO3P | CID 75654 - PubChem [pubchem.ncbi.nlm.nih.gov]
overcoming solubility issues of "o-Chlorophenyl diphenyl phosphate" in experimental assays
This guide provides researchers, scientists, and drug development professionals with technical support for overcoming solubility challenges associated with o-Chlorophenyl diphenyl phosphate (o-CPDP) in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound (o-CPDP)?
A1: o-CPDP is a hydrophobic organophosphate compound. Its chemical properties, particularly its high octanol/water partition coefficient (logP) and extremely low predicted water solubility, are central to the challenges encountered in aqueous experimental settings.[1] A summary of its properties is provided in Table 1.
Q2: Why is o-CPDP so difficult to dissolve in aqueous assay buffers?
A2: The difficulty in dissolving o-CPDP in aqueous solutions stems from its chemical structure. With a high logP value of 5.985, the molecule is highly lipophilic, meaning it preferentially dissolves in fats, oils, and non-polar solvents over water.[1] Its predicted water solubility is extremely low (log10WS of -7.82 mol/L), making it practically insoluble in water-based media like cell culture medium or phosphate-buffered saline.[1]
Q3: What is the recommended solvent for preparing a high-concentration stock solution of o-CPDP?
A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of poorly soluble compounds like o-CPDP for use in biological assays.[2][3] It can dissolve both polar and nonpolar compounds and is miscible with a wide range of aqueous buffers and cell culture media.[2] It is crucial to use anhydrous (dry) DMSO, as absorbed water can significantly decrease the solubility of hydrophobic compounds.[3]
Q4: My o-CPDP precipitates when I dilute my DMSO stock into my aqueous assay medium. What should I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs because while the compound is soluble in the DMSO stock, it is not soluble in the final aqueous environment.[4] When the DMSO is diluted, the compound crashes out of solution. Table 2 outlines several troubleshooting strategies.
Q5: How can I confirm if my compound has precipitated in the assay plate?
A5: Visual inspection for turbidity or crystals is the first step. However, microprecipitates may not be visible. A straightforward method to check for precipitation is to prepare a sample, centrifuge it at high speed, and look for a pellet at the bottom of the tube.[5] Any observed pellet indicates that the compound has precipitated.
Q6: Can the final concentration of DMSO in my assay affect my results?
A6: Yes. While DMSO is an excellent solvent, it can have biological effects on its own. Low concentrations may stimulate cell growth, while higher concentrations can inhibit or kill cells, confounding experimental results.[2] It is critical to keep the final DMSO concentration in your assay as low as possible (typically well below 1%, with <0.5% being a common target) and to include a vehicle control (medium with the same final concentration of DMSO but without o-CPDP) in all experiments.
Data Presentation
Table 1: Physicochemical Properties of this compound (o-CPDP)
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄ClO₄P | |
| Molecular Weight | 360.73 g/mol | |
| logP (Octanol/Water) | 5.985 (Calculated) | [1] |
| Water Solubility (log₁₀WS) | -7.82 mol/L (Calculated) | [1] |
Table 2: Troubleshooting Guide for o-CPDP Precipitation in Aqueous Media
| Problem | Potential Cause | Suggested Solution(s) |
| Precipitation upon dilution of DMSO stock | The final concentration of o-CPDP exceeds its kinetic solubility in the aqueous medium. | 1. Optimize Dilution: Perform a serial dilution. First, dilute the DMSO stock into a small volume of assay buffer with vigorous mixing (e.g., vortexing), then add this intermediate dilution to the final assay volume.[4] 2. Reduce Final Concentration: Determine the highest concentration of o-CPDP that remains soluble in your specific assay medium. 3. Use Co-solvents: For non-cell-based assays, consider adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer.[6] 4. Use Sonication: After dilution, briefly sonicate the solution to break up aggregates and improve dispersion.[3][6] |
| Cloudiness or turbidity in cell culture wells | Compound is precipitating in the presence of cells and media components. | 1. Incorporate Serum or Albumin: If compatible with the assay, use media containing fetal bovine serum (FBS) or bovine serum albumin (BSA). These proteins can bind to lipophilic compounds and help keep them in solution.[6] 2. Lower the Stock Concentration: Prepare a less concentrated DMSO stock solution. This increases the volume of stock added, which can sometimes improve mixing and reduce localized high concentrations that trigger precipitation.[7] |
| Inconsistent or non-reproducible assay results | Microprecipitation is occurring, leading to a lower effective concentration of the compound available to the biological target. | 1. Confirm Solubility Limit: Experimentally determine the solubility limit of o-CPDP in your final assay buffer. Operate at concentrations at or below this limit. Use centrifugation to check for pellets.[5] 2. Pre-warm Media: Ensure your cell culture media or assay buffer is warmed to the experimental temperature (e.g., 37°C) before adding the compound. |
Experimental Protocols
Protocol: Preparation of o-CPDP Stock and Working Solutions
This protocol provides a standardized method for solubilizing hydrophobic compounds like o-CPDP to minimize precipitation.
Materials:
-
This compound (o-CPDP) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated pipettes
-
Aqueous assay buffer or cell culture medium (pre-warmed to 37°C if for cell-based assays)
Procedure:
-
Prepare High-Concentration Stock Solution (e.g., 50 mM in DMSO): a. Weigh the required amount of o-CPDP powder in a suitable vessel (e.g., for 1 mL of a 50 mM stock, weigh 18.04 mg). b. Add the corresponding volume of anhydrous DMSO to achieve the target concentration of 50 mM. c. Cap the vessel tightly and vortex vigorously for 2-5 minutes until the powder is completely dissolved. Visually inspect against a light source to ensure no solid particles remain. This is your master stock solution . d. Store the master stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause compound precipitation.[3]
-
Prepare Intermediate Dilutions (Serial Dilution Method): a. Thaw a single aliquot of the master stock solution. b. To prepare your highest concentration working solution, do not add the DMSO stock directly to the final large volume of medium. c. Instead, perform an intermediate dilution. For example, pipette 98 µL of pre-warmed assay buffer into a sterile tube. Add 2 µL of the 50 mM master stock to this buffer. d. Immediately vortex the tube for 30 seconds to facilitate rapid mixing. This creates a 1 mM intermediate solution in 2% DMSO.
-
Prepare Final Working Solutions: a. Add the required volume of the well-mixed intermediate solution from step 2d to your final assay volume (e.g., in a 96-well plate or larger flask). b. For example, adding 10 µL of the 1 mM intermediate solution to 990 µL of assay buffer will yield a final concentration of 10 µM o-CPDP with a final DMSO concentration of 0.02%. c. Mix the final solution thoroughly by gentle pipetting or swirling.
-
Verification and Controls: a. After preparing the final concentration in buffer, transfer an aliquot to a microcentrifuge tube, spin at >14,000 x g for 15 minutes, and check for a pellet to confirm solubility.[5] b. Always prepare a vehicle control using the same dilution steps with only DMSO (no o-CPDP).
Visualizations
Logical & Experimental Workflows
The following diagrams illustrate key concepts and workflows for handling o-CPDP solubility.
Caption: Troubleshooting workflow for preparing and using o-CPDP in assays.
Caption: Impact of poor solubility on experimental assay outcomes.
References
- 1. 2-Chlorophenyl diphenyl phosphate (CAS 115-85-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
minimizing "o-Chlorophenyl diphenyl phosphate" contamination in laboratory settings
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing and troubleshooting o-Chlorophenyl diphenyl phosphate (o-CPDP) contamination in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (o-CPDP) and where does it come from?
A1: this compound (o-CPDP) is an organophosphate compound. While it may be used in some chemical synthesis applications, in a laboratory context, it is most commonly encountered as a contaminant. Organophosphate compounds are widely used as flame retardants and plasticizers in a variety of common laboratory materials.
Potential sources of o-CPDP contamination in the laboratory include:
-
Plastics and Polymers: Many plastics, including those used in lab equipment housings, furniture, and flooring, can contain organophosphate flame retardants.
-
Electronic Equipment: Computers, printers, and other electronic devices are significant sources of these compounds.
-
Building Materials: Paints, coatings, and insulating foams may also contain related chemicals.
-
Consumables: Some plastic lab consumables could potentially be a source, although less common for this specific compound.
Q2: Why is o-CPDP contamination a concern in a research setting?
Q3: What are the permissible exposure limits for o-CPDP?
A3: Currently, there are no specific OSHA Permissible Exposure Limits (PELs) or NIOSH Recommended Exposure Limits (RELs) for this compound. However, for related compounds like chlorinated diphenyl oxide, the OSHA PEL is 0.5 mg/m³ over an 8-hour work shift.[1] It is prudent to handle o-CPDP with care and minimize exposure.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating suspected o-CPDP contamination.
Problem: Unexpected peaks with a mass-to-charge ratio (m/z) corresponding to o-CPDP or its fragments are observed in analytical runs (e.g., GC-MS, LC-MS).
Step 1: Initial Verification
-
Confirm the Identity: Re-run a blank sample and a standard of o-CPDP (if available) to confirm the retention time and mass spectrum of the contaminant.
-
Review Recent Changes: Have any new pieces of equipment, furniture, or plasticware been introduced to the lab recently?
Step 2: Isolate the Source
-
Systematic Swab Sampling: As detailed in the experimental protocols section, perform swab tests on surfaces and equipment in the lab.
-
Analyze Swabs: Analyze the swabs using an appropriate analytical method (see protocols below) to pinpoint the source of the contamination.
Step 3: Decontamination
-
Thorough Cleaning: Once the source is identified, follow the detailed cleaning protocol provided below.
-
Post-Cleaning Verification: After cleaning, re-swab the area and analyze to ensure the contamination has been effectively removed.
Step 4: Prevention
-
Material Selection: When possible, select laboratory equipment and consumables known to be free of organophosphate flame retardants.
-
Regular Cleaning: Implement a regular cleaning schedule for laboratory surfaces and equipment.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Triphenyl phosphate | Diphenyl phosphate |
| CAS Number | 115-85-5[2] | 115-86-6 | 838-85-7[3] |
| Molecular Formula | C18H14ClO4P[4] | C18H15O4P | C12H11O4P[3] |
| Molecular Weight | 360.73 g/mol [4] | 326.28 g/mol | 250.19 g/mol [3] |
| Water Solubility | Low (estimated) | 1.9 mg/L[5] | Insoluble[3] |
| Vapor Pressure | Low (estimated) | 2.00 x 10⁻⁶ mm Hg[5] | Not available |
Note: Specific experimental data for o-CPDP is limited. Values for related compounds are provided for comparison.
Experimental Protocols
Protocol 1: Surface Swab Sampling for o-CPDP Detection
-
Materials:
-
Sterile, low-lint swabs
-
High-purity solvent (e.g., isopropanol or hexane)
-
Sterile, screw-cap vials
-
-
Procedure:
-
Don appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Moisten a swab with the collection solvent.
-
Firmly wipe a defined area (e.g., 10 cm x 10 cm) of the surface to be tested.
-
Place the swab head into a labeled vial.
-
Seal the vial and store it appropriately until analysis.
-
For control, prepare a blank sample by moistening a swab with the solvent and placing it directly into a vial.
-
Protocol 2: GC-MS Analysis of o-CPDP Contamination
This is a general method adapted from protocols for related organophosphate flame retardants and should be optimized for your specific instrumentation and standards.
-
Sample Preparation:
-
To the vial containing the swab, add a known volume of extraction solvent (e.g., ethyl acetate).
-
Vortex for 1 minute to extract the analytes from the swab.
-
Transfer the extract to a clean autosampler vial.
-
-
GC-MS Parameters (example):
-
Column: DB-5ms or equivalent
-
Injection Mode: Splitless
-
Oven Program:
-
Initial temperature: 50°C, hold for 1 min
-
Ramp: 20°C/min to 300°C, hold for 5 min
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 50-500
-
Selected Ion Monitoring (SIM): Monitor for characteristic ions of o-CPDP (e.g., m/z 360, 325, 170, 77).
-
-
Protocol 3: Laboratory Decontamination Procedure for Organophosphate Contamination
-
Safety Precautions:
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.
-
-
Cleaning Solution:
-
Prepare a solution of a laboratory-grade detergent in deionized water.
-
For stubborn contamination, a solution of 50:50 isopropanol/water can be used, but check for material compatibility first.
-
-
Procedure:
-
Remove all items from the contaminated surface.
-
Thoroughly wash the surface with the detergent solution, using a clean, low-lint cloth.
-
Rinse the surface with deionized water.
-
Wipe the surface dry with a clean, low-lint cloth.
-
For equipment, follow the manufacturer's cleaning guidelines. If possible, wipe the exterior surfaces with the cleaning solution.
-
Visualizations
Caption: Troubleshooting workflow for o-CPDP contamination.
Caption: Potential sources of o-CPDP contamination in a lab.
References
Validation & Comparative
A Comparative Analysis of Triphenyl Phosphate Neurotoxicity: Addressing Data Gaps for o-Chlorophenyl Diphenyl Phosphate
For researchers, scientists, and drug development professionals investigating the neurotoxic potential of organophosphate compounds, a thorough understanding of their comparative effects is crucial. This guide provides a detailed comparison of the neurotoxicity of Triphenyl Phosphate (TPP), a widely used flame retardant and plasticizer, with a notable data gap for its chlorinated counterpart, o-Chlorophenyl diphenyl phosphate (o-CPDP). Despite extensive literature searches, quantitative neurotoxicity data for o-CPDP, including acetylcholinesterase (AChE) inhibition, neurobehavioral effects, and histopathological changes, remains largely unavailable in the public domain. This guide, therefore, focuses on the established neurotoxic profile of TPP, supported by experimental data, and outlines the standard methodologies used to assess organophosphate neurotoxicity, which would be applicable to future studies on o-CPDP.
Triphenyl Phosphate (TPP): A Profile of Neurotoxic Effects
Triphenyl phosphate has been the subject of numerous toxicological studies, revealing a range of neurotoxic effects. While it is generally considered to have lower acute toxicity than many organophosphate pesticides, evidence indicates that TPP can cross the blood-brain barrier and induce adverse neurological effects.[1] Concerns have also been raised regarding its potential to cause organophosphate-induced delayed neurotoxicity (OPIDN), a condition characterized by damage to nerve fibers in the peripheral and central nervous systems.[2][3]
Key neurotoxic effects associated with TPP exposure include:
-
Neuroinflammation and Oxidative Stress: Studies in animal models have shown that TPP exposure can lead to increased levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the brain.[1] This neuroinflammatory response is often accompanied by oxidative stress, as evidenced by a decrease in antioxidant enzymes like superoxide dismutase (SOD).[1]
-
Neurobehavioral Changes: Developmental exposure to TPP has been linked to long-lasting neurobehavioral and neurochemical dysfunction.[4] In animal studies, offspring exposed to TPP have exhibited behaviors such as impaired memory and altered locomotor activity.[4]
-
Developmental Neurotoxicity: Research using zebrafish models has demonstrated that TPP can induce developmental neurotoxicity, leading to reduced survival, hatching rates, and physical malformations.[5] TPP exposure in these models also resulted in abnormal locomotor behavior.[5]
-
Delayed Neurotoxicity Potential: While some early studies suggested a potential for TPP to cause delayed neurotoxicity, more recent evaluations using highly purified TPP have not found evidence of the classic signs of OPIDN, such as axon degeneration in the spinal cord. However, the potential for OPIDN remains a point of discussion and research for triaryl phosphates as a class.[2]
Quantitative Neurotoxicity Data for Triphenyl Phosphate
The following table summarizes key quantitative data from studies on TPP neurotoxicity. The absence of corresponding data for o-CPDP highlights a critical knowledge gap.
| Neurotoxicity Endpoint | Test System | Concentration/Dose | Observed Effect | Reference |
| Neuroinflammation | C57/BL6 Mice | 50 and 150 mg/kg/day for 30 days (oral gavage) | Increased levels of TNF-α and IL-6 in the brain. | [1] |
| Oxidative Stress | C57/BL6 Mice | 50 and 150 mg/kg/day for 30 days (oral gavage) | Decreased levels of Nrf2, HO-1, and SOD1 in the brain. | [1] |
| Developmental Neurotoxicity | Zebrafish (Danio rerio) | Not specified | Reduced survival rate, hatchability, heart rate, and body length; induced malformations and abnormal locomotor behavior. | [5] |
| Delayed Neurotoxicity | Cats | 0.4 g/kg (subcutaneous) | No ataxia or histological evidence of axon degeneration or demyelination in the spinal cord with 99.99% pure TPP. |
Experimental Protocols for Assessing Organophosphate Neurotoxicity
Standardized experimental protocols are essential for the reliable assessment of neurotoxicity. The following outlines key methodologies typically employed in the study of organophosphates like TPP and would be applicable for investigating o-CPDP.
Acetylcholinesterase (AChE) Inhibition Assay
The inhibition of AChE is a primary mechanism of neurotoxicity for many organophosphates.
Principle: This assay measures the activity of the AChE enzyme in the presence and absence of the test compound. The degree of inhibition is quantified and often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Typical Protocol (Ellman's Method):
-
Preparation of Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound at various concentrations.
-
Enzyme Source: Use purified AChE or tissue homogenates (e.g., from brain or red blood cells) as the enzyme source.
-
Reaction: In a microplate well, mix the enzyme solution with the test compound and incubate for a specific period.
-
Substrate Addition: Add the substrate (acetylthiocholine) to initiate the enzymatic reaction. AChE hydrolyzes acetylthiocholine to thiocholine.
-
Colorimetric Detection: Thiocholine reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at a wavelength of 412 nm.
-
Data Analysis: The rate of the color change is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the control (without the inhibitor). The IC50 value is then determined from a dose-response curve.
Neurobehavioral Assessment in Animal Models
Neurobehavioral tests are used to evaluate the effects of a substance on motor activity, sensory function, learning, and memory.
Typical Tests:
-
Open Field Test: Assesses locomotor activity, exploration, and anxiety-like behavior by placing an animal in a novel, open arena and recording its movements.
-
Rotarod Test: Evaluates motor coordination and balance by measuring the time an animal can remain on a rotating rod.
-
Morris Water Maze: A test of spatial learning and memory where an animal must learn the location of a hidden platform in a pool of water.
-
Fear Conditioning: Assesses associative learning and memory by pairing a neutral stimulus (e.g., a tone) with an aversive stimulus (e.g., a mild foot shock) and measuring the fear response to the neutral stimulus alone.
Histopathological Examination of Nervous Tissue
Histopathology involves the microscopic examination of tissue to identify structural changes caused by a toxic substance.
Typical Protocol:
-
Tissue Collection: Following exposure, animals are euthanized, and nervous tissues (e.g., brain, spinal cord, peripheral nerves) are collected.
-
Fixation: Tissues are preserved in a fixative solution (e.g., 10% neutral buffered formalin) to prevent decomposition.
-
Processing and Embedding: The fixed tissues are dehydrated, cleared, and embedded in paraffin wax to create solid blocks.
-
Sectioning: Thin sections (typically 4-6 micrometers) are cut from the paraffin blocks using a microtome.
-
Staining: The tissue sections are mounted on glass slides and stained with various dyes (e.g., Hematoxylin and Eosin - H&E) to visualize different cellular components. Special stains can be used to highlight specific structures like myelin sheaths or degenerating axons.
-
Microscopic Examination: A pathologist examines the stained sections under a microscope to identify any abnormalities, such as neuronal cell death, inflammation, demyelination, or axonal degeneration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the data. The following diagrams, generated using Graphviz, illustrate a key signaling pathway in organophosphate neurotoxicity and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxicity of Persistent Organic Pollutants: Possible Mode(s) of Action and Further Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Laboratory Quantification of Organophosphorus Flame Retardants, with a Focus on o-Chlorophenyl diphenyl phosphate
This guide provides a comparative overview of the analytical performance for the quantification of organophosphorus flame retardants (PFRs), a class of compounds that includes o-Chlorophenyl diphenyl phosphate (o-CPDP). The data and recommendations presented are derived from a worldwide interlaboratory study on PFRs, offering valuable insights for researchers, scientists, and drug development professionals engaged in the analysis of these compounds.[1][2][3] Due to the limited availability of public cross-laboratory validation data specifically for o-CPDP, this guide leverages findings from the broader class of PFRs to inform on expected analytical variability and best practices.
Challenges in PFR Quantification: Insights from a Worldwide Interlaboratory Study
A significant challenge in the analysis of PFRs is the prevalence of background contamination, which can lead to high blank levels and affect the accuracy of quantification.[1][2] An international interlaboratory study involving the analysis of PFRs in standard solutions, dust, fish oil, and sediment samples highlighted that the coefficient of variation (CV) in analytical results was more strongly related to the concentration of the PFRs and the presence of high blank values in some laboratories, rather than the complexity of the sample matrix itself.[1][2] This suggests that with stringent control of laboratory contamination, reliable quantification of PFRs is achievable across different sample types.
Quantitative Performance in PFR Analysis: A Summary
The following table summarizes the mean blank levels for various PFRs as reported in the first worldwide interlaboratory study. This data is crucial for laboratories to establish their own baseline and identify potential sources of contamination.
| Compound | Mean Blank Level in Sediment (ng/g) | Mean Blank Level in Fish Oil (ng/g) | Mean Blank Level in House Dust (ng/g) |
| Tris(2-chloroethyl) phosphate (TCEP) | 0.4 | 1.8 | 38 |
| Tris(1-chloro-2-propyl) phosphate (TCIPP) | 1.2 | 1.9 | 104 |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | 0.3 | 0.4 | 49 |
| Triphenyl phosphate (TPHP) | 2.1 | 5.3 | 111 |
| Data adapted from the first worldwide interlaboratory study on organophosphorus flame retardants.[4] |
Note: While this compound was not explicitly listed in the summarized blank level table of the cited study, the data for other chlorinated and non-chlorinated PFRs provides a relevant benchmark for laboratories analyzing this compound.
Experimental Protocol: A Generalized Workflow for PFR Quantification
The following protocol outlines a general workflow for the quantification of PFRs, including o-CPDP, in environmental or biological matrices. This protocol is a composite based on common practices in the field and should be adapted and validated for specific laboratory conditions and sample types.
1. Sample Preparation:
-
Extraction: Samples (e.g., dust, sediment, biological tissue) are typically extracted using an organic solvent such as a mixture of hexane and acetone or dichloromethane. Sonication or pressurized liquid extraction (PLE) can be employed to enhance extraction efficiency.
-
Clean-up: The crude extract is subjected to a clean-up step to remove interfering matrix components. This is often achieved using solid-phase extraction (SPE) with cartridges containing materials like silica gel or Florisil.
2. Instrumental Analysis:
-
Chromatography: Gas chromatography (GC) or liquid chromatography (LC) is used to separate the target PFRs from other compounds in the extract.
-
Detection: Mass spectrometry (MS) is the most common detection method, often in the form of tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.
3. Quality Control:
-
Blanks: Procedural blanks (using solvent instead of a sample) should be analyzed with each batch of samples to monitor for laboratory contamination.
-
Standards: Calibration standards of known concentrations are used to quantify the PFRs in the samples.
-
Internal Standards: Isotopically labeled internal standards are often added to samples prior to extraction to correct for variations in extraction efficiency and instrument response.
Visualizing the Analytical Workflow
The following diagrams illustrate the key stages of the analytical workflow for PFR quantification.
References
- 1. research.wur.nl [research.wur.nl]
- 2. researchgate.net [researchgate.net]
- 3. Organophosphorus flame-retardant and plasticizer analysis, including recommendations from the first worldwide interlaboratory study [scite.ai]
- 4. Table 2 from Organophosphorus flame retardant and plasticizer analysis-challenges and recommendations based on the first worldwide interlaboratory study Trends in Analytical Chemistry | Semantic Scholar [semanticscholar.org]
Assessing the Environmental Risk of o-Chlorophenyl diphenyl phosphate Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative environmental risk assessment of o-Chlorophenyl diphenyl phosphate (o-CPDP), a chlorinated organophosphate flame retardant. Due to the limited availability of direct experimental data for o-CPDP, this guide incorporates data for closely related chlorinated aryl phosphates as a proxy to facilitate a preliminary comparison with alternative flame retardants. The alternatives evaluated include the non-halogenated organophosphate esters Triphenyl Phosphate (TPP) and Resorcinol bis(diphenyl phosphate) (RDP), and the inorganic material, Expandable Graphite.
Comparative Data on Environmental Risk
The following tables summarize the key physicochemical properties, aquatic toxicity, and environmental fate of o-CPDP and its alternatives.
Physicochemical Properties
| Property | This compound (o-CPDP) | Triphenyl Phosphate (TPP) | Resorcinol bis(diphenyl phosphate) (RDP) | Expandable Graphite |
| CAS Number | 115-85-5[1][2] | 115-86-6 | 57583-54-7 | Not applicable (natural mineral) |
| Molecular Formula | C18H14ClO4P[1][2] | C18H15O4P[3] | C30H24O8P2 | C |
| Molecular Weight | 360.73 g/mol [2] | 326.28 g/mol | 574.5 g/mol | Not applicable |
| Log Kow (Octanol-Water Partition Coefficient) | 5.985 (calculated)[4] | 4.59 - 4.76 | ~7.4 (estimated) | Not applicable |
| Water Solubility | log10WS = -7.82 mol/L (calculated)[4] | 1.9 mg/L | 0.69 - 1.05 mg/L | Insoluble |
Aquatic Toxicity
| Endpoint | This compound (o-CPDP) | Triphenyl Phosphate (TPP) | Resorcinol bis(diphenyl phosphate) (RDP) | Expandable Graphite |
| Fish 96-hour LC50 | No direct data available. Data for Diphenyl phosphate (a related compound) shows a 96h-LC50 of 50.0 ± 7.1 mg/L for zebrafish embryos[5]. | 0.4 - 3.8 mg/L for various fish species[1][6]. | No direct LC50 data available. However, exposure to concentrations from 0.3 to 900 nM showed neurotoxic effects in zebrafish larvae[7]. | Not expected to be toxic. Considered an inert material. |
| Daphnia 48-hour EC50 | No direct data available. | 1.0 - 1.28 mg/L[1][6]. | No data available. | Not expected to be toxic. |
| Algae 72-hour EC50 | No data available. | 0.26 - 0.9 mg/L | No data available. | Not expected to be toxic. |
Environmental Fate
| Parameter | This compound (o-CPDP) | Triphenyl Phosphate (TPP) | Resorcinol bis(diphenyl phosphate) (RDP) | Expandable Graphite |
| Biodegradation | No direct data available. Chlorinated organic compounds are generally more persistent than their non-chlorinated counterparts. | Readily biodegradable (99% mineralization in 28 days, OECD 310)[2]. | No direct data available. | Not biodegradable. |
| Bioaccumulation Potential | High potential based on high calculated Log Kow. | Low potential. Experimentally determined bioconcentration factors (BCFs) are below the threshold for bioaccumulation concern[2]. | High potential based on high estimated Log Kow. | Not applicable. |
| Environmental Persistence | Expected to be persistent. | Not persistent in the environment[2]. | Expected to be persistent. | Persistent. |
Experimental Protocols
Detailed methodologies for the key experiments cited are based on internationally recognized OECD guidelines.
Acute Fish Toxicity Test (OECD 203)
This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[8][9][10][11]
Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated at each observation time.
Procedure:
-
Test Organisms: A recommended fish species (e.g., Zebrafish, Rainbow Trout) is selected.
-
Test Concentrations: At least five concentrations of the test substance, arranged in a geometric series, are prepared. A control group (no test substance) is also included.
-
Exposure: Fish are introduced to the test and control solutions. A semi-static or flow-through system is recommended for substances that are unstable in water.
-
Observations: The number of dead fish in each test concentration is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 values and their 95% confidence limits for each observation time are calculated using appropriate statistical methods (e.g., probit analysis).
Ready Biodegradability - CO2 Evolution Test (OECD 301B)
This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms in an aerobic aqueous medium.[12]
Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark. The degradation is followed by measuring the amount of carbon dioxide produced over a 28-day period.
Procedure:
-
Test Setup: The test substance, mineral medium, and inoculum are combined in a test flask. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance) are also prepared.
-
Incubation: The flasks are incubated at a constant temperature (20-25°C) for 28 days with constant stirring.
-
CO2 Measurement: The CO2 produced is trapped in a solution of barium or sodium hydroxide and is measured by titration or with a total organic carbon (TOC) analyzer.
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced to the theoretical amount of CO2 (ThCO2) that would be produced from the complete oxidation of the test substance. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test.
Partition Coefficient (n-octanol/water): Shake Flask Method (OECD 107)
This test determines the octanol-water partition coefficient (Kow), which is a measure of a chemical's lipophilicity and potential to bioaccumulate.
Principle: The test substance is dissolved in a mixture of n-octanol and water. The mixture is shaken to allow the substance to partition between the two phases until equilibrium is reached. The concentration of the substance in each phase is then measured to calculate the Kow.
Procedure:
-
Preparation: Equal volumes of n-octanol and water are pre-saturated with each other. The test substance is added to the two-phase system.
-
Equilibration: The mixture is shaken vigorously until equilibrium is reached. The phases are then separated by centrifugation.
-
Analysis: The concentration of the test substance in both the n-octanol and water phases is determined using a suitable analytical method (e.g., chromatography, spectroscopy).
-
Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase. The result is usually expressed as its logarithm (Log Kow).
Visualizations
The following diagrams illustrate key aspects of the environmental risk assessment.
Caption: Comparative environmental risk profiles of o-CPDP and its alternatives.
Caption: Experimental workflow for the Acute Fish Toxicity Test (OECD 203).
Caption: Potential signaling pathway for neurotoxicity of some organophosphate flame retardants.
References
- 1. This compound [drugfuture.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. BIS(O-CHLOROPHENYL) PHENYL PHOSPHATE [drugfuture.com]
- 4. 2-Chlorophenyl diphenyl phosphate (CAS 115-85-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. O-phenyl dichloridothiophosphate (CAS 18961-96-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. crescentchemical.com [crescentchemical.com]
- 9. cbn.nic.in [cbn.nic.in]
- 10. Diphenyl phosphate synthesis - chemicalbook [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate - Google Patents [patents.google.com]
o-Chlorophenyl Diphenyl Phosphate: A Comparative Analysis of its Ecotoxicological Effects on Aquatic and Terrestrial Ecosystems
A notable gap in current ecotoxicological data hinders a complete understanding of the environmental risks posed by o-Chlorophenyl diphenyl phosphate (o-CPDP), a halogenated organophosphate ester. While research has characterized its acute toxicity in aquatic organisms, a significant lack of publicly available data on its effects on terrestrial models, including soil-dwelling organisms, birds, and mammals, prevents a comprehensive comparative risk assessment.
This guide synthesizes the available experimental data on the toxicity of o-CPDP to aquatic life and outlines the standard methodologies for such assessments. However, it must be emphasized that the absence of corresponding data for terrestrial ecosystems represents a critical knowledge gap that needs to be addressed for a holistic environmental risk evaluation.
Aquatic Toxicity of this compound
Studies have established the acute toxicity of o-CPDP to a range of aquatic organisms, providing key metrics for environmental risk assessment. The available data is summarized in the table below.
| Test Organism | Taxonomic Group | Endpoint | Value (mg/L) | Exposure Duration |
| Oryzias latipes (Japanese medaka) | Fish | LC50 (Lethal Concentration, 50%) | 4.7 | 96 hours |
| Daphnia magna (Water flea) | Invertebrate | EC50 (Effective Concentration, 50%) | 3.3 | 48 hours |
| Pseudokirchneriella subcapitata | Algae | EC50 (Growth Rate Inhibition) | 0.456 | 72 hours |
| Pseudokirchneriella subcapitata | Algae | EC50 (Yield) | 0.262 | 72 hours |
These findings indicate that o-CPDP is toxic to aquatic life, with algae being particularly sensitive to its effects. The established toxicity values are crucial for determining predicted no-effect concentrations (PNEC) in aquatic environments.
Terrestrial Toxicity of this compound: A Data Deficit
Despite extensive searches of scientific literature and databases, no specific quantitative toxicity data for o-CPDP on terrestrial organisms were found. This includes a lack of information on:
-
Soil Organisms: No LC50 (lethal concentration) or EC50 (effective concentration) values for key soil invertebrates like earthworms (Eisenia fetida) are publicly available.
-
Avian Species: There is no reported acute oral LD50 (lethal dose, 50%) data for avian models such as the Northern bobwhite quail (Colinus virginianus) or mallard duck (Anas platyrhynchos).
-
Mammalian Models: No acute or subchronic toxicity data, including LD50, No-Observed-Adverse-Effect-Level (NOAEL), or Lowest-Observed-Adverse-Effect-Level (LOAEL) values for mammalian species like rats, were identified.
This absence of data makes it impossible to conduct a direct comparison of the toxicological effects of o-CPDP between aquatic and terrestrial ecosystems.
Mechanistic Insights and Signaling Pathways: An Unresolved Picture
The precise molecular mechanisms and signaling pathways through which o-CPDP exerts its toxic effects remain largely uncharacterized in both aquatic and terrestrial organisms. As an organophosphate ester, it is plausible that o-CPDP could act as a neurotoxin by inhibiting acetylcholinesterase (AChE), a mechanism common to many organophosphate pesticides. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity.
Furthermore, many organophosphate esters are known to act as endocrine-disrupting chemicals (EDCs), interfering with hormonal systems that regulate development, reproduction, and other vital physiological processes. However, specific studies confirming AChE inhibition or endocrine-disrupting activity for o-CPDP, and the associated signaling pathways, are not currently available.
The following diagram illustrates a generalized signaling pathway for acetylcholinesterase inhibition by organophosphates, which may be relevant to o-CPDP's mode of action.
Comparative Estrogenic Activity of o-Chlorophenyl Diphenyl Phosphate and its Putative Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential estrogenic activity of o-Chlorophenyl diphenyl phosphate (o-CPP), a chlorinated organophosphate flame retardant, and its predicted metabolites. Due to a lack of direct experimental data on o-CPP, this comparison is based on published data from structurally similar organophosphate flame retardants (OPFRs), including triphenyl phosphate (TPHP), cresyl diphenyl phosphate (CDP), and other chlorinated OPFRs. The information herein is intended to serve as a predictive guide for researchers investigating the endocrine-disrupting potential of this compound class.
Executive Summary
The estrogenic activity of xenobiotics is a significant concern due to their potential to interfere with endocrine signaling pathways, leading to adverse health effects. Organophosphate flame retardants are a class of compounds that have come under scrutiny for their potential endocrine-disrupting properties. This guide focuses on this compound (o-CPP) and its likely metabolites, providing a comparative overview of their potential estrogenic and anti-estrogenic activities based on data from analogous compounds. The primary mechanisms of estrogenic action involve interaction with estrogen receptors (ERα and ERβ), leading to the activation or inhibition of estrogen-responsive genes.
Predicted Metabolic Pathway of this compound
The metabolism of OPFRs typically involves hydrolysis of the phosphate ester bonds and hydroxylation of the aromatic rings. Based on the known metabolic pathways of TPHP and other aryl phosphates, a putative metabolic pathway for o-CPP is proposed. The primary metabolites are expected to be diphenyl phosphate (DPHP), o-chlorophenol, and hydroxylated derivatives of the parent compound and its metabolites.
Caption: Proposed metabolic pathway for this compound.
Comparative Estrogenic and Anti-Estrogenic Activity
The following table summarizes the in vitro estrogenic and anti-estrogenic activities of various OPFRs, which can be used to infer the potential activity of o-CPP and its metabolites. The data is compiled from studies utilizing different assays, and direct comparison of absolute values should be made with caution.
| Compound | Assay Type | Endpoint | Value (µM) | Activity |
| Triphenyl phosphate (TPHP) | MCF-7 Proliferation (E-SCREEN) | EC20 | ~1 | Estrogenic |
| Triphenyl phosphate (TPHP) | MCF-7 Proliferation (E-SCREEN) | IC20 | - | Anti-estrogenic |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | MCF-7 Proliferation (E-SCREEN) | - | - | Estrogenic |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | MCF-7 Proliferation (E-SCREEN) | IC20 | - | Anti-estrogenic |
| Cresyl diphenyl phosphate (CDP) | Yeast Two-Hybrid | - | - | ERα Antagonist |
| Diphenyl phosphate (DPHP) | Not widely reported | - | - | Likely weak activity |
Experimental Protocols
A variety of in vitro assays are employed to assess the estrogenic activity of chemical compounds. Below are generalized protocols for the key experimental methods cited in the comparative data.
Estrogen Receptor Signaling Pathway
The estrogenic activity of a compound is primarily mediated through its interaction with estrogen receptors, which act as ligand-activated transcription factors. Upon binding, the receptor-ligand complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, initiating the transcription of target genes.
Caption: Simplified estrogen receptor signaling pathway.
Experimental Workflow for In Vitro Estrogenicity Testing
The general workflow for assessing the estrogenic activity of a test compound involves exposing a biological system (e.g., cells, yeast) to the compound and measuring a specific endpoint related to estrogenic action.
Caption: General experimental workflow for in vitro estrogenicity assays.
Yeast Two-Hybrid (Y2H) Assay for Estrogen Receptor Interaction
The Y2H assay is a molecular biology technique used to detect protein-protein and protein-DNA interactions. For estrogenicity testing, it is adapted to detect the binding of a test compound to the estrogen receptor ligand-binding domain (ER-LBD), which then reconstitutes a functional transcription factor, leading to the expression of a reporter gene (e.g., lacZ, HIS3).
Protocol Outline:
-
Yeast Strain: Utilize a yeast strain (e.g., Saccharomyces cerevisiae) engineered to contain two hybrid proteins: one with the ER-LBD fused to a DNA-binding domain (DBD) and the other with a transcriptional coactivator fused to an activation domain (AD). The yeast also contains a reporter gene under the control of a promoter that is recognized by the DBD.
-
Culture: Grow the yeast in a selective medium to maintain the plasmids.
-
Exposure: Expose the yeast culture to a range of concentrations of the test compound. A known estrogen (e.g., 17β-estradiol) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.
-
Incubation: Incubate the cultures for a specific period to allow for compound uptake and interaction with the ER-LBD.
-
Reporter Gene Assay: Measure the expression of the reporter gene. For a lacZ reporter, this is typically done by measuring β-galactosidase activity using a colorimetric substrate (e.g., ONPG).
-
Data Analysis: Construct dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
MCF-7 Cell Proliferation (E-SCREEN) Assay
The E-SCREEN (Estrogen-SCREEN) assay is based on the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.
Protocol Outline:
-
Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to remove endogenous estrogens.
-
Seeding: Seed the cells in multi-well plates at a low density.
-
Exposure: After allowing the cells to attach, replace the medium with fresh medium containing various concentrations of the test compound. Include positive (17β-estradiol) and vehicle controls.
-
Incubation: Incubate the plates for approximately 6 days to allow for cell proliferation.
-
Cell Number Quantification: At the end of the incubation period, quantify the cell number using a suitable method, such as the sulforhodamine B (SRB) assay, which measures total protein content.
-
Data Analysis: Calculate the proliferative effect (PE) relative to the negative control and the proliferative index (RPI) relative to the positive control. Determine EC50 values from the dose-response curves.
Estrogen Receptor Transcriptional Activation Reporter Gene Assay
This assay utilizes a mammalian cell line (e.g., HeLa, T47D) that is transiently or stably transfected with two plasmids: one expressing the estrogen receptor and another containing a reporter gene (e.g., luciferase, GFP) under the control of an estrogen-responsive promoter.
Protocol Outline:
-
Cell Culture and Transfection: Culture the chosen cell line and transfect with the ER expression vector and the ERE-reporter vector. For stable cell lines, this step is not necessary.
-
Seeding: Seed the transfected cells in multi-well plates.
-
Exposure: Expose the cells to a range of concentrations of the test compound, along with appropriate controls.
-
Incubation: Incubate the cells for 24-48 hours.
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity. For luciferase, this involves adding a substrate and measuring the resulting luminescence.
-
Data Analysis: Normalize the reporter gene activity to a measure of cell viability (e.g., total protein) and construct dose-response curves to determine EC50 or IC50 values.
Conclusion
While direct experimental data on the estrogenic activity of this compound is currently unavailable, this guide provides a comparative framework based on structurally related organophosphate flame retardants. The available evidence suggests that aryl OPFRs, including chlorinated variants, have the potential to interact with the estrogen signaling pathway, exhibiting both estrogenic and anti-estrogenic activities. The predicted metabolites of o-CPP, such as diphenyl phosphate and hydroxylated derivatives, may also contribute to the overall endocrine-disrupting profile of the parent compound. Further research employing the in vitro assays detailed in this guide is necessary to definitively characterize the estrogenic activity of this compound and its metabolites.
Validation of Biomarkers for Triphenyl Phosphate Exposure: A Comparative Guide
This guide provides a comparative assessment of "o-Chlorophenyl diphenyl phosphate" (o-CPDP) and Diphenyl Phosphate (DPhP) as biomarkers for monitoring human exposure to the organophosphate flame retardant, Triphenyl Phosphate (TPhP). The evaluation is based on a comprehensive review of scientific literature, focusing on established validation parameters for exposure biomarkers.
Executive Summary
Diphenyl Phosphate (DPhP) is a well-established and validated urinary biomarker for assessing recent exposure to Triphenyl Phosphate (TPhP).[1] It is the primary metabolite of TPhP and is frequently and consistently detected in the urine of the general population and occupationally exposed individuals. In contrast, there is currently no scientific evidence to support the use of "this compound" (o-CPDP) as a biomarker of TPhP exposure. Extensive literature searches did not yield any studies on the formation of o-CPDP from TPhP metabolism in humans, nor any analytical methods for its detection in biological samples as an indicator of TPhP exposure. Therefore, this guide will focus on the validation of DPhP as a biomarker and will comparatively highlight the absence of data for o-CPDP.
Comparative Analysis of Biomarkers
The validation of a biomarker of exposure relies on several key criteria, including its specificity, sensitivity, and the correlation between its concentration in a biological matrix and the extent of exposure to the parent compound.
Table 1: Comparison of o-CPDP and DPhP as Biomarkers of TPhP Exposure
| Validation Parameter | This compound (o-CPDP) | Diphenyl Phosphate (DPhP) |
| Metabolic Origin | No evidence of formation from TPhP in humans. | Primary metabolite of TPhP via hydrolysis.[2][3] |
| Specificity | Not applicable due to lack of evidence. | Considered a specific biomarker for TPhP, although it can also be a metabolite of other organophosphate flame retardants.[1][2] |
| Sensitivity | Not applicable. | High sensitivity, with detection in over 90% of the U.S. general population. |
| Biological Matrix | Not applicable. | Primarily measured in urine.[1] |
| Correlation with Exposure | No data available. | Urinary DPhP concentrations correlate with TPhP exposure, for instance, from nail polish use. |
| Analytical Methods | No validated methods for biomonitoring. | Well-established methods using LC-MS/MS. |
In-Depth Validation of Diphenyl Phosphate (DPhP) as a Biomarker of TPhP Exposure
DPhP is the most widely accepted and utilized biomarker for assessing human exposure to TPhP.[1] Its validation is supported by numerous human biomonitoring studies.
Metabolic Pathway of TPhP to DPhP
Triphenyl phosphate is metabolized in the body, primarily through hydrolysis, to form diphenyl phosphate and phenol. This metabolic conversion is a key step in the detoxification and excretion of TPhP.[2][3]
Experimental Evidence of DPhP as a Validated Biomarker
Numerous studies have demonstrated the utility of DPhP as a biomarker of TPhP exposure. For example, a study on nail salon workers found significantly higher post-shift urinary concentrations of DPhP compared to pre-shift levels, indicating occupational exposure to TPhP from nail polish.
Table 2: Urinary DPhP Concentrations in a Study of Nail Salon Technicians
| Sample Time | Geometric Mean (GM) Concentration (μg/g creatinine) |
| Pre-shift | 0.84 |
| Post-shift | 1.35 |
Data from a study assessing TPhP exposure in nail salon workers.
This increase in DPhP levels post-shift demonstrates a direct link between the exposure event and the biomarker concentration.
Experimental Protocols
The quantification of DPhP in biological matrices is crucial for its use as a biomarker. The following is a generalized protocol for the analysis of DPhP in urine.
Protocol: Analysis of DPhP in Urine via LC-MS/MS
-
Sample Collection and Storage: Collect spot urine samples in polypropylene tubes. Store samples at -20°C or lower until analysis to prevent degradation.
-
Sample Preparation:
-
Thaw urine samples to room temperature.
-
Enzymatically hydrolyze the urine samples to deconjugate DPhP from its glucuronidated or sulfated forms. This is typically done using β-glucuronidase/sulfatase.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
-
Instrumental Analysis:
-
Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for analysis.
-
Separate DPhP from other urinary components using a suitable C18 reversed-phase column.
-
Detect and quantify DPhP using tandem mass spectrometry in negative ion mode, monitoring for specific precursor and product ion transitions.
-
-
Quality Control: Include calibration standards, quality control samples at low, medium, and high concentrations, and procedural blanks in each analytical run to ensure accuracy and precision.
Experimental Workflow for Biomarker Validation
The validation of a new biomarker, such as DPhP, typically follows a structured workflow to establish its reliability and relevance.
Conclusion
Based on the current body of scientific literature, Diphenyl Phosphate (DPhP) is the only validated and reliable biomarker for assessing human exposure to Triphenyl Phosphate. It is readily formed from TPhP metabolism, can be sensitively and specifically measured in urine, and its levels correlate with TPhP exposure. There is no evidence to support "this compound" as a biomarker for TPhP. Researchers, scientists, and drug development professionals should utilize DPhP for accurate and reliable assessment of TPhP exposure in human populations.
References
comparative analysis of "o-Chlorophenyl diphenyl phosphate" sorption on different soil types
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the sorption behavior of o-Chlorophenyl diphenyl phosphate (o-CPDP), an organophosphate ester, across different soil types. Due to a lack of publicly available experimental data specifically for o-CPDP, this analysis is based on established principles of soil science and data from structurally similar organophosphate esters (OPEs). The sorption of OPEs in soil is a critical process governing their environmental fate, mobility, and bioavailability.
Executive Summary
The sorption of this compound to soil is anticipated to be primarily influenced by the organic carbon content of the soil and the compound's inherent hydrophobicity. It is expected that soils with higher organic matter and clay content will exhibit greater sorption of o-CPDP, thereby reducing its mobility in the environment. Conversely, in sandy soils with low organic matter, o-CPDP is likely to be more mobile and pose a greater risk of leaching into groundwater.
Comparative Sorption Data (Predicted)
The following table summarizes the predicted sorption behavior of this compound on three common soil types. These predictions are based on the known behavior of other organophosphate esters with similar chemical structures and properties. The sorption is quantified by the soil organic carbon-water partitioning coefficient (Koc), which indicates the tendency of a chemical to bind to the organic matter in soil. A higher Koc value signifies stronger binding and lower mobility.
| Soil Type | Typical Organic Carbon Content (%) | Predicted o-CPDP Sorption Potential | Predicted Mobility | Rationale |
| Sandy Soil | Low (< 1%) | Low | High | Limited organic matter results in fewer binding sites for the hydrophobic o-CPDP molecule. |
| Loam Soil | Moderate (1-5%) | Moderate | Moderate | A balanced mixture of sand, silt, and clay with moderate organic content provides a corresponding number of sorption sites. |
| Clay Soil | High (> 2%) | High | Low | High clay and often higher organic matter content offer a large surface area and numerous binding sites for strong adsorption of o-CPDP.[1] |
Experimental Protocols
The determination of soil sorption coefficients for compounds like this compound typically follows standardized laboratory procedures, most commonly the batch equilibrium method. This methodology allows for the quantification of a chemical's distribution between the solid (soil) and liquid (water) phases at equilibrium.
Batch Equilibrium Sorption Experiment
Objective: To determine the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) of this compound.
Materials:
-
This compound (analytical standard)
-
Test soils (e.g., sandy, loam, clay), air-dried and sieved (<2 mm)
-
0.01 M Calcium Chloride (CaCl2) solution (to maintain a constant ionic strength and mimic natural soil solution)
-
Centrifuge tubes with screw caps (e.g., 50 mL glass or Teflon)
-
Orbital or reciprocal shaker
-
High-speed centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
Soil Characterization: The fundamental physicochemical properties of the test soils, such as organic carbon content, particle size distribution (texture), pH, and cation exchange capacity, are determined using standard soil analysis methods.
-
Preparation of Test Solutions: A stock solution of o-CPDP is prepared in a suitable solvent (e.g., methanol) and then diluted with 0.01 M CaCl2 to create a series of working solutions of known concentrations. The amount of organic co-solvent is kept to a minimum (typically <0.1%) to avoid influencing the sorption process.
-
Sorption Assay:
-
A known mass of soil (e.g., 2-5 grams) is weighed into each centrifuge tube.
-
A specific volume of a working solution of o-CPDP (e.g., 10-20 mL) is added to each tube.
-
The tubes are securely capped and placed on a shaker to equilibrate for a predetermined period (e.g., 24-48 hours) at a constant temperature. The equilibration time is established in preliminary kinetic studies.
-
-
Phase Separation: After equilibration, the tubes are centrifuged at high speed (e.g., 3000-5000 rpm) for a sufficient time (e.g., 15-30 minutes) to separate the solid and liquid phases.
-
Analysis: An aliquot of the supernatant (aqueous phase) is carefully removed and analyzed for the equilibrium concentration of o-CPDP using a suitable analytical technique like HPLC or GC-MS.
-
Data Calculation:
-
The amount of o-CPDP sorbed to the soil is calculated by subtracting the equilibrium concentration in the aqueous phase from the initial concentration.
-
The soil-water distribution coefficient (Kd) is calculated using the following equation: Kd = (Amount of sorbed chemical per unit mass of soil) / (Concentration of the chemical in the aqueous solution at equilibrium)
-
The organic carbon-normalized sorption coefficient (Koc) is then calculated to facilitate comparison across different soils: Koc = (Kd / fraction of organic carbon in the soil) * 100
-
Visualizations
Experimental Workflow for Soil Sorption Analysis
The following diagram illustrates the typical workflow for a batch equilibrium sorption study.
Caption: Workflow of a batch equilibrium experiment for determining soil sorption coefficients.
References
evaluating the efficacy of "o-Chlorophenyl diphenyl phosphate" as a flame retardant in different polymers
A comprehensive analysis of the flame retardant efficacy of o-Chlorophenyl diphenyl phosphate in comparison to established alternatives remains challenging due to a notable lack of publicly available experimental data on its performance. While the broader class of organophosphate flame retardants (OPFRs) is well-documented, specific quantitative assessments for the ortho-chloro substituted variant are scarce. This guide, therefore, provides a comparative overview of prominent OPFRs—Triphenyl phosphate (TPP), Resorcinol bis(diphenyl phosphate) (RDP), and Bisphenol A bis(diphenyl phosphate) (BDP)—in various polymers, establishing a benchmark against which this compound could be evaluated should data become available. The guide adheres to standardized testing methodologies, including Limiting Oxygen Index (LOI), UL 94 vertical burn tests, and Cone Calorimetry, to facilitate objective comparison.
Introduction to Organophosphate Flame Retardants
Organophosphate flame retardants are a significant class of halogen-free flame retardants, although some, like this compound, do contain halogen atoms. They are widely used in a variety of polymers to meet stringent fire safety standards. Their mechanism of action can occur in either the gas phase, the condensed phase, or a combination of both. In the gas phase, they release phosphorus-containing radicals that quench the high-energy radicals responsible for flame propagation. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying polymer from heat and oxygen.
Comparative Performance of Common Organophosphate Flame Retardants
Data Summary
The following table summarizes typical performance data for these flame retardants in a common polymer blend, Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS). It is important to note that the efficacy of a flame retardant is highly dependent on the polymer matrix, the loading level of the flame retardant, and the presence of any synergistic additives.
| Flame Retardant | Polymer Matrix | Loading (% wt) | LOI (%) | UL 94 Rating (1.6mm) | Peak Heat Release Rate (kW/m²) |
| None | PC/ABS | 0 | ~21 | HB | Not Reported |
| Triphenyl phosphate (TPP) | PC/ABS | 14 | Not Reported | V-0 | Not Reported |
| Resorcinol bis(diphenyl phosphate) (RDP) | PC/ABS | 9 | Not Reported | V-0 | Not Reported |
| Bisphenol A bis(diphenyl phosphate) (BDP) | PC/ABS | 12.3 | Not Reported | V-0 | Not Reported |
Note: The data presented is indicative and compiled from various sources. Direct comparison requires identical testing conditions and polymer grades.
Experimental Protocols
To ensure accurate and reproducible evaluation of flame retardant efficacy, standardized testing protocols are essential. The following are detailed methodologies for the key experiments cited.
Limiting Oxygen Index (LOI) - ASTM D2863
The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.
Methodology:
-
A vertically oriented specimen is placed in a glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top of the specimen is ignited with a pilot flame.
-
The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning for a specified duration or over a specified length of the specimen is determined.
-
The LOI is expressed as the volume percentage of oxygen in the mixture.
UL 94 Vertical Burn Test - ANSI/UL 94
The UL 94 standard provides a method for assessing the flammability of plastic materials used in devices and appliances. The vertical burn test (V-0, V-1, V-2) is commonly used to evaluate the self-extinguishing properties of a material.
Methodology:
-
A rectangular bar specimen is held vertically.
-
A calibrated flame is applied to the lower end of the specimen for 10 seconds and then removed.
-
The duration of flaming combustion after the first flame application (t1) is recorded.
-
Immediately after the flaming combustion ceases, the flame is reapplied for another 10 seconds and then removed.
-
The duration of flaming combustion (t2) and afterglow (t3) after the second flame application are recorded.
-
Observations are made regarding the dripping of molten material and whether the drippings ignite a piece of cotton placed below the specimen.
-
The material is classified as V-0, V-1, or V-2 based on the flaming and afterglow times and the behavior of the drippings.
Cone Calorimetry - ASTM E1354
The cone calorimeter is one of the most effective bench-scale instruments for studying the fire behavior of materials. It measures various parameters related to heat release, smoke production, and mass loss.
Methodology:
-
A square specimen of the material is placed horizontally under a conical radiant heater.
-
The specimen is exposed to a constant heat flux.
-
An ignition source is used to ignite the gases pyrolyzed from the material's surface.
-
During combustion, the oxygen concentration and mass flow rate of the exhaust gases are continuously measured.
-
From these measurements, the heat release rate (HRR), time to ignition (TTI), total heat released (THR), effective heat of combustion (EHC), mass loss rate, and smoke production are calculated.
Visualizing Experimental Workflows and Logical Relationships
To better understand the evaluation process and the interplay of different factors, the following diagrams are provided.
Caption: A typical experimental workflow for evaluating flame retardant efficacy.
Caption: Dual mechanisms of action for organophosphate flame retardants.
Conclusion
The evaluation of "this compound" as a flame retardant is currently hindered by a significant lack of available performance data. To facilitate a comprehensive assessment, further research generating quantitative data from standardized tests such as LOI, UL 94, and Cone Calorimetry is imperative. In the interim, the well-documented efficacy of established organophosphate flame retardants like TPP, RDP, and BDP provides a valuable framework for comparison. Researchers and professionals in drug development and material science are encouraged to consider these established alternatives while advocating for the public dissemination of data on newer or less common flame retardant additives to enable thorough and objective evaluation.
Safety Operating Guide
Proper Disposal of o-Chlorophenyl Diphenyl Phosphate: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of o-chlorophenyl diphenyl phosphate, a halogenated organophosphate compound. This document provides procedural steps, safety protocols, and regulatory considerations for researchers, scientists, and drug development professionals.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a chlorinated organophosphate, this compound is classified as a hazardous material and requires specialized disposal procedures. Adherence to local, state, and federal regulations is mandatory.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
In case of a spill, immediately evacuate the area and alert the appropriate safety personnel. For minor spills, use an absorbent material to contain the substance, and place it in a sealed, labeled container for hazardous waste disposal.[1] Major spills should be handled by trained emergency responders.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound waste. This procedure is based on guidelines for halogenated organic compounds and organophosphates, in the absence of a specific Safety Data Sheet (SDS) for this exact compound.
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Crucially, segregate waste containing this compound from non-halogenated chemical waste. Co-mingling can complicate and increase the cost of disposal.
-
-
Containerization:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Do not overfill containers; leave adequate headspace to allow for expansion.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with a complete and accurate description of the waste, including its chemical composition.
-
-
Regulatory Compliance:
Recommended Disposal Method: Incineration
The primary and most effective method for the disposal of halogenated organic compounds like this compound is high-temperature incineration at a licensed hazardous waste facility. This process destroys the compound and minimizes its environmental impact. Landfilling of this type of waste is generally not permitted due to its persistence and potential to contaminate soil and groundwater.
Quantitative Data Summary
| Parameter | Value/Guideline | Source Analogy |
| RCRA Hazardous Waste Code (Potential) | F-listed or K-listed waste, depending on the process generating the waste. | EPA Hazardous Waste Regulations[4][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | Diphenyl Chlorophosphate SDS[7], Diphenyl Phosphate SDS[2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. | General Laboratory Safety Standards |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. eCFR :: 40 CFR Part 264 -- Standards for Owners and Operators of Hazardous Waste Treatment, Storage, and Disposal Facilities [ecfr.gov]
- 6. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 7. fishersci.com [fishersci.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for o-Chlorophenyl diphenyl phosphate
For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of o-Chlorophenyl diphenyl phosphate. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain compliance with regulatory standards.
Researchers, scientists, and drug development professionals must familiarize themselves with the following procedures before commencing any work with this compound. The information herein is derived from safety data sheets of structurally similar organophosphate compounds due to the limited availability of a specific SDS for this compound (CAS No. 115-85-5). The provided guidelines on personal protective equipment (PPE), handling, and disposal are based on the known hazards of this chemical class, which include potential for skin and eye damage, respiratory irritation, and harm if swallowed.
Personal Protective Equipment (PPE) Requirements
The selection and proper use of PPE are the first lines of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Prevents skin contact which can lead to irritation or burns. |
| Body Protection | A chemical-resistant laboratory coat or apron worn over personal clothing. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. | Minimizes the inhalation of vapors or aerosols, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following workflow is required to minimize the risk of exposure and contamination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
